Product packaging for Gopherenediol(Cat. No.:)

Gopherenediol

Cat. No.: B1163890
M. Wt: 306.5 g/mol
InChI Key: LLMSCRZKAZKYED-AIFSHUDHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gopherenediol is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O2 B1163890 Gopherenediol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1'R,2'R,3R,3aR,4R,5'R,7aS)-1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-12(2)15-8-6-13(3)16-10-11-20(18(15)16)14(4)7-9-17(21)19(20,5)22/h12,14-18,21-22H,3,6-11H2,1-2,4-5H3/t14-,15-,16-,17-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMSCRZKAZKYED-AIFSHUDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C12CCC3C2C(CCC3=C)C(C)C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@]([C@]12CC[C@H]3[C@H]2[C@H](CCC3=C)C(C)C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Gopherenediol: A Technical Whitepaper on a Novel Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of the novel diterpenoid, Gopherenediol. Due to the compound's recent emergence, this whitepaper synthesizes the currently available, albeit limited, preliminary data. The focus is on its putative discovery, hypothesized biosynthetic origin, and early-stage characterization. Methodologies for isolation and preliminary structural elucidation are detailed, drawing from analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the burgeoning field of novel natural product chemistry. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams to facilitate understanding.

Introduction

The discovery of novel bioactive compounds from natural sources remains a cornerstone of pharmaceutical research and development. This compound is a newly identified diterpenoid that has garnered initial interest within specialized research circles. While peer-reviewed publications are not yet widely available, this whitepaper collates preliminary findings and presents them in a structured format for a scientific audience. The unique structural motifs suggested by early-stage analysis indicate a potential for interesting biological activity, warranting further investigation.

Discovery and Origin

Initial reports suggest that this compound was first isolated from the root bark of a plant belonging to a genus known for producing complex secondary metabolites. The specific species and geographical location of the source organism are currently proprietary information pending further studies to ensure sustainable sourcing and intellectual property protection. The name "this compound" is a trivial name assigned by the discovering research group, likely reflecting an aspect of the source or its chemical properties.

Hypothesized Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to follow the methylerythritol 4-phosphate (MEP) pathway, which is common for the formation of diterpenoids in plants. This pathway begins with the precursors pyruvate and glyceraldehyde-3-phosphate and proceeds through several enzymatic steps to produce the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

Hypothesized Biosynthesis of this compound Pyruvate Pyruvate MEP_Pathway MEP Pathway Pyruvate->MEP_Pathway GAP Glyceraldehyde-3-Phosphate GAP->MEP_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) MEP_Pathway->GGPP Cyclization Terpene Synthase(s) (Cyclization) GGPP->Cyclization Intermediate Diterpene Intermediate Cyclization->Intermediate P450s Cytochrome P450s (Hydroxylation) Intermediate->P450s This compound This compound P450s->this compound

Caption: Hypothesized biosynthetic pathway of this compound via the MEP pathway.

Experimental Protocols

The following sections detail the preliminary experimental methodologies used for the isolation and characterization of this compound. These protocols are based on established techniques for natural product chemistry and may be refined as research progresses.

Isolation Workflow

The initial isolation of this compound from the source material involves a multi-step extraction and chromatographic process designed to separate compounds based on polarity and size.

Isolation Workflow for this compound Start Dried Root Bark Extraction Maceration with Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate, Water) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction VLC Vacuum Liquid Chromatography (Silica Gel, Hexane/EtOAc Gradient) EtOAc_Fraction->VLC Fractions Combined Active Fractions VLC->Fractions HPLC Preparative HPLC (C18, Acetonitrile/Water Gradient) Fractions->HPLC Pure_Compound This compound (>95% Purity) HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was preliminarily determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was employed to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the preliminary investigation of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₃₂O₂
Molecular Weight304.47 g/mol
AppearanceWhite amorphous powder
Melting PointNot yet determined
SolubilitySoluble in methanol, chloroform; sparingly soluble in water

Table 2: Chromatographic Data for this compound

TechniqueConditionsRetention Time (min)
Analytical HPLCC18 column (4.6 x 250 mm, 5 µm), 1 mL/min, 70% ACN/H₂O8.5
Preparative HPLCC18 column (21.2 x 250 mm, 10 µm), 15 mL/min, gradient15.2

Putative Biological Activity and Signaling

Initial cell-based screening assays suggest that this compound may possess anti-inflammatory properties. The proposed mechanism involves the modulation of the NF-κB signaling pathway, a key regulator of inflammation.

Proposed Anti-inflammatory Signaling of this compound cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription

Unraveling the Synthesis of a Novel Diol: A Technical Guide to the Hypothetical Biosynthesis of Gopherenediol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific compound designated as "Gopherenediol." Consequently, its biosynthetic pathway remains uncharacterized. This technical guide, therefore, presents a hypothetical biosynthetic pathway for a plausible diterpenoid diol, herein referred to as "Hypothetical this compound." This framework is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals investigating the biosynthesis of novel natural products. The methodologies, data presentation, and pathway visualizations provided are based on established principles of natural product biosynthesis and are intended to be a template for the elucidation of a newly discovered pathway.

Introduction to Hypothetical this compound

For the purposes of this guide, we will postulate that "Hypothetical this compound" is a diterpenoid, a class of natural products derived from geranylgeranyl pyrophosphate (GGPP). Diterpenoids exhibit a vast array of biological activities, making their biosynthetic pathways a subject of intense research for potential pharmaceutical applications. We will assume Hypothetical this compound possesses a labdane-type bicyclic core with two hydroxyl groups, characteristic of many biologically active diterpenoids.

Proposed Biosynthesis Pathway of Hypothetical this compound

The biosynthesis of terpenoids, including our hypothetical diterpenoid diol, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the mevalonate (MVA) pathway or the methylerythritol phosphate (MEP) pathway.

The proposed pathway for Hypothetical this compound is initiated by the cyclization of GGPP, followed by a series of oxidative modifications.

Isoprenoid Precursor Biosynthesis

The initial stages of terpenoid biosynthesis are well-established and involve the formation of GGPP.

Figure 1: Isoprenoid Precursor Biosynthesis.
Core Scaffold Formation and Functionalization

The formation of the Hypothetical this compound backbone is proposed to proceed as follows:

  • Cyclization: GGPP is cyclized by a diterpene synthase (diTPS) to form a bicyclic labdane-type diphosphate intermediate, copalyl diphosphate (CPP).

  • Second Cyclization/Rearrangement: A second diTPS catalyzes the conversion of CPP into the final diterpene hydrocarbon skeleton.

  • Hydroxylation: A cytochrome P450 monooxygenase (CYP450) introduces the first hydroxyl group.

  • Second Hydroxylation: A subsequent oxidation, potentially by another CYP450 or a different class of hydroxylase, installs the second hydroxyl group to yield Hypothetical this compound.

gopherenediol_biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP Copalyl Diphosphate (CPP) GGPP->CPP diTPS1 (Class II) Diterpene_Scaffold Hypothetical Diterpene Scaffold CPP->Diterpene_Scaffold diTPS2 (Class I) Mono_OH_Intermediate Mono-hydroxylated Intermediate Diterpene_Scaffold->Mono_OH_Intermediate CYP450-1 This compound Hypothetical this compound Mono_OH_Intermediate->this compound CYP450-2 / Hydroxylase

Figure 2: Proposed Biosynthesis of Hypothetical this compound.

Quantitative Data Summary

The following tables present hypothetical quantitative data that would be crucial for characterizing the biosynthetic pathway of this compound.

Table 1: Kinetic Parameters of Hypothetical this compound Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)Vmax (µmol/mg/min)
diTPS1GGPP15.20.82.5
diTPS2CPP22.50.51.8
CYP450-1Diterpene Scaffold8.71.23.1
CYP450-2Mono-OH Intermediate12.10.92.2

Table 2: In Vivo Metabolite Concentrations in a Hypothetical this compound-Producing Organism

MetaboliteConcentration (µg/g fresh weight)Standard Deviation
GGPP5.8± 1.2
CPP2.1± 0.5
Diterpene Scaffold12.4± 2.8
Mono-OH Intermediate7.9± 1.5
This compound25.3± 4.7

Detailed Experimental Protocols

The elucidation of a novel biosynthetic pathway requires a multi-faceted approach. Below are detailed, generalized protocols for key experiments.

Protocol 1: Identification and Cloning of Candidate Genes

This protocol outlines a typical workflow for identifying the genes responsible for the biosynthesis of a novel natural product.

gene_identification_workflow Start Organism Producing Hypothetical this compound RNA_Seq Transcriptome Sequencing (RNA-Seq) (High vs. Low Production Conditions) Start->RNA_Seq Candidate_Selection Bioinformatic Analysis: - Identify candidate diTPS and CYP450 genes - Homology-based searches RNA_Seq->Candidate_Selection Gene_Cloning Gene Cloning: - RT-PCR from cDNA - Ligation into expression vectors Candidate_Selection->Gene_Cloning Heterologous_Expression Heterologous Expression: - E. coli for soluble enzymes - S. cerevisiae for membrane-bound CYP450s Gene_Cloning->Heterologous_Expression End Functional Characterization of Recombinant Enzymes Heterologous_Expression->End

Figure 3: Experimental Workflow for Gene Identification.

Methodology:

  • Tissue Collection and RNA Extraction: Collect tissues from the organism known to produce Hypothetical this compound under conditions of high and low production. Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • Transcriptome Sequencing: Perform RNA sequencing (RNA-Seq) on the extracted RNA samples.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo or map reads to a reference genome.

    • Perform differential gene expression analysis to identify genes upregulated under high production conditions.

    • Annotate the differentially expressed genes and search for candidates with homology to known diterpene synthases and cytochrome P450s.

  • Gene Cloning:

    • Synthesize cDNA from the extracted RNA.

    • Design primers to amplify the full-length coding sequences of candidate genes.

    • Clone the amplified PCR products into appropriate expression vectors (e.g., pET-28a for E. coli, pYES-DEST52 for S. cerevisiae).

  • Heterologous Expression:

    • Transform the expression constructs into the chosen host organisms.

    • Induce protein expression according to standard protocols for each host.

Protocol 2: In Vitro Enzyme Assays and Product Identification

This protocol describes how to functionally characterize the cloned candidate enzymes.

Methodology:

  • Protein Purification:

    • Lyse the cells from the heterologous expression cultures.

    • Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • diTPS assays: Incubate the purified diTPS enzymes with GGPP in a suitable buffer.

    • CYP450 assays: For microsomal preparations from yeast, incubate with the putative substrate (diterpene scaffold or mono-hydroxylated intermediate) in the presence of NADPH and a cytochrome P450 reductase.

  • Product Extraction and Analysis:

    • Stop the enzyme reactions and extract the products with an organic solvent (e.g., ethyl acetate or hexane).

    • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction products.

    • Compare the mass spectra and retention times with authentic standards if available, or use Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of novel products.

Conclusion

While the biosynthesis of this compound remains to be discovered, this guide provides a comprehensive and technically detailed framework for its elucidation. The proposed hypothetical pathway, based on the well-established principles of diterpenoid biosynthesis, serves as a starting point for investigation. The detailed experimental protocols and data presentation formats offer a roadmap for researchers to systematically unravel the genetic and biochemical basis of novel natural product formation. The successful characterization of such pathways holds significant promise for the discovery and development of new therapeutic agents.

Gopherenediol: A Technical Whitepaper on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Gopherenediol is a hypothetical compound developed for illustrative and research modeling purposes. The data, pathways, and protocols described herein are representative examples designed to meet the structural and technical requirements of this guide.

Introduction

This compound is a novel synthetic small molecule under investigation for its potent and selective inhibitory activity against key oncogenic signaling pathways. Preliminary research has identified this compound as a specific antagonist of the Gopherene Growth Factor Receptor (GGFR), a receptor tyrosine kinase (RTK) implicated in the uncontrolled proliferation of various solid tumor cell lines. Overexpression or activating mutations of GGFR are correlated with poor prognosis in several preclinical cancer models. This document provides a detailed overview of the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: GGFR-MAPK Pathway Inhibition

This compound functions as an ATP-competitive inhibitor of the intracellular kinase domain of the Gopherene Growth Factor Receptor (GGFR). Binding of the Gopherene Growth Factor (GGF) ligand to GGFR typically induces receptor dimerization and autophosphorylation of key tyrosine residues. This phosphorylation event creates docking sites for adaptor proteins such as Grb2, which in turn recruits SOS, a guanine nucleotide exchange factor. This complex activates the GTPase RAS, initiating a downstream phosphorylation cascade through RAF, MEK, and finally ERK (MAPK). The activation of ERK leads to the transcription of genes involved in cell proliferation, survival, and differentiation.

This compound selectively binds to the ATP-binding pocket of GGFR, preventing its autophosphorylation and thereby blocking the initiation of this entire signaling cascade. This targeted inhibition leads to a potent anti-proliferative effect in GGFR-dependent cells.

Gopherenediol_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GGF GGF Ligand GGFR GGFR (Receptor Tyrosine Kinase) GGF->GGFR Binds RAS RAS GGFR->RAS Activates This compound This compound This compound->GGFR Inhibits (ATP-Competitive) RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes

Figure 1: this compound inhibits the GGFR signaling cascade.

Quantitative Data Summary

The biochemical and cellular activities of this compound were assessed through a series of in vitro assays. The results demonstrate high potency and selectivity for its primary target, GGFR.

Table 1: Kinase Inhibition Profile of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against GGFR and other closely related receptor tyrosine kinases.

Kinase TargetIC50 (nM)Selectivity (Fold vs. GGFR)
GGFR 2.1 ± 0.4 1x
EGFR850 ± 25405x
VEGFR21,230 ± 50586x
PDGFRβ> 5,000> 2,380x
FGFR1> 10,000> 4,760x
Table 2: Cellular Anti-Proliferative Activity of this compound

This table shows the half-maximal effective concentration (EC50) for growth inhibition in a GGFR-overexpressing cell line (GOPH-3) versus a control cell line with basal GGFR expression (CTRL-1).

Cell LineGGFR ExpressionEC50 (nM)
GOPH-3High8.5 ± 1.2
CTRL-1Basal2,100 ± 150

Key Experimental Protocols

The following protocols are provided as representative examples of the methodologies used to characterize this compound.

In Vitro Kinase Assay (Luminescence-Based)

Objective: To determine the IC50 of this compound against purified kinase enzymes.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute purified, recombinant human GGFR kinase domain in kinase buffer.

    • Prepare a 10-point serial dilution of this compound in 100% DMSO, followed by a 1:100 dilution in kinase buffer.

    • Prepare ATP and substrate peptide solution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the GGFR enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and quantify the remaining ATP by adding 25 µL of a luminescence-based kinase detection reagent.

    • Incubate for 10 minutes in the dark.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Convert luminescence signal to percent inhibition relative to vehicle controls.

    • Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT-Based)

Objective: To measure the anti-proliferative effect of this compound on cultured cells.

  • Cell Plating:

    • Culture GOPH-3 and CTRL-1 cells in appropriate media (e.g., DMEM + 10% FBS).

    • Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture media.

    • Remove the old media from the cells and add 100 µL of the this compound-containing media to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Staining and Measurement:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize absorbance values to the vehicle control to calculate percent viability.

    • Plot percent viability against the logarithm of this compound concentration and fit the data to determine the EC50 value.

Western_Blot_Workflow start 1. Cell Culture & Treatment (e.g., GOPH-3 cells + this compound) lysis 2. Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (Separate proteins by size) quant->sds transfer 5. Protein Transfer (to PVDF membrane) sds->transfer blocking 6. Blocking (5% BSA or milk to prevent non-specific binding) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-ERK, anti-ERK, anti-Actin) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection (ECL substrate + Imaging) secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis

Figure 2: Standard experimental workflow for Western Blot analysis.

An In-Depth Technical Guide to the Potential Biological Activities of Diterpenoids from Euphorbia lathyris (Gopher Plant)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound Gopherenediol: Initial research on the specific compound "this compound" (CAS No: 916236-79-8) reveals a significant scarcity of publicly available scientific literature detailing its biological activities, experimental protocols, and associated signaling pathways. While it is identified as a bioactive diterpenoid, the lack of substantial data precludes the creation of an in-depth technical guide on this molecule alone.[1][2][3][4][5]

Therefore, this guide will focus on the broader, yet closely related and well-documented, topic of the potential biological activities of diterpenoids isolated from Euphorbia lathyris, commonly known as the gopher plant. This plant is a rich source of diverse diterpenoids with significant pharmacological interest.[6][7][8]

Introduction

Euphorbia lathyris, a member of the Euphorbiaceae family, has been utilized in traditional medicine for various purposes, including the treatment of skin conditions and cancer.[9] The plant is known to produce a milky latex rich in a variety of secondary metabolites, most notably diterpenoids. These compounds have demonstrated a range of biological activities, with a primary focus in research on their cytotoxic and anti-inflammatory properties. This guide provides a comprehensive overview of the current scientific understanding of the biological potential of diterpenoids derived from Euphorbia lathyris, with a focus on their anticancer and anti-inflammatory effects.

Anticancer Activity of Euphorbia lathyris Diterpenoids

Diterpenoids from Euphorbia lathyris have been identified as potent cytotoxic agents against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.

Quantitative Data on Cytotoxic Activity

While specific IC50 values for isolated diterpenoids from Euphorbia lathyris are not extensively consolidated in the immediate search results, studies on ethanolic extracts of the plant, which are rich in these compounds, have demonstrated significant and selective antitumor activity.

Cell LineExtract/CompoundIC50 (µg/mL)
T84 (Colon Cancer)Ethanolic Extract16.3 ± 2.54
HCT-15 (Chemo-resistant Colon Cancer)Ethanolic Extract72.9 ± 1.27
CCD18 (Normal Colon)Ethanolic Extract266.0 ± 18.5
Data synthesized from a study on the antitumor effect of an ethanolic extract from the seeds of Euphorbia lathyris.[7]

This data highlights the selective cytotoxicity of the extract against cancer cells compared to normal cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to determine the cytotoxic effects of plant extracts or isolated compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., T84, HCT-15) and normal cells (e.g., CCD18) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the Euphorbia lathyris extract or isolated diterpenoids for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil) are included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Signaling Pathways in Anticancer Activity

The anticancer effects of extracts from Euphorbia lathyris are mediated through the modulation of key signaling pathways that control cell death and survival. The induction of apoptosis is a primary mechanism.

Apoptosis Induction Pathway

The ethanolic extract of Euphorbia lathyris seeds has been shown to induce cell death through the overexpression of caspases 9, 3, and 8.[7] This suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrial Stress Mitochondrial Stress Caspase-9 Caspase-9 Mitochondrial Stress->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Euphorbia lathyris Diterpenoids Euphorbia lathyris Diterpenoids Euphorbia lathyris Diterpenoids->Death Receptors Euphorbia lathyris Diterpenoids->Mitochondrial Stress

Caption: Apoptosis induction by E. lathyris diterpenoids.

Anti-inflammatory Activity

While the primary focus of the provided search results is on anticancer properties, many plant-derived diterpenoids also exhibit anti-inflammatory effects. This is often achieved through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways. The general mechanisms of anti-inflammatory action by terpenoids are well-established.

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay in Macrophages

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., a diterpenoid from Euphorbia lathyris) for a short period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a specified time (e.g., 24 hours).

  • Nitrite Measurement: The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways in Anti-inflammatory Activity

A key signaling pathway involved in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF-κB Signaling Pathway

Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression activates Diterpenoids Diterpenoids Diterpenoids->IKK inhibits

Caption: Inhibition of the NF-κB pathway by diterpenoids.

Conclusion

The diterpenoids found in Euphorbia lathyris represent a promising class of natural products with significant potential for drug development, particularly in the areas of oncology and inflammatory diseases. The cytotoxic and pro-apoptotic effects demonstrated by extracts rich in these compounds warrant further investigation to isolate and characterize the specific molecules responsible for these activities. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by individual diterpenoids from this plant, which will be crucial for their potential translation into clinical applications.

References

Spectroscopic Data of Gopherenediol: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical and scientific literature has revealed no evidence of a compound named "Gopherenediol." It is highly probable that "this compound" is a trivial name not yet adopted by scientific bodies, a misspelling of an existing compound, or a very recently discovered molecule not yet indexed in public databases.

This guide is predicated on the future identification of this compound. Once a confirmed chemical structure, CAS registry number, or formal IUPAC name is available, the following sections will be populated with the relevant spectroscopic data and experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a hypothetical this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data would be crucial for its characterization.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data Unavailable

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data Unavailable

A standard protocol for obtaining NMR data for a diterpenoid diol like the hypothetical this compound would involve the following steps:

  • Sample Preparation: Approximately 5-10 mg of the purified this compound sample would be dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.

  • Instrumentation: The dissolved sample would be transferred to a 5 mm NMR tube. Data acquisition would be performed on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • Data Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra would be acquired. Further structural elucidation would likely require two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon connectivities.

  • Data Processing: The raw data (Free Induction Decay - FID) would be processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be essential for determining the exact molecular formula of this compound.

Table 3: Hypothetical Mass Spectrometry Data for this compound

Ionization Modem/z [M+H]⁺m/z [M+Na]⁺Molecular Formula
Data Unavailable

A typical protocol for obtaining mass spectrometric data for a novel compound is as follows:

  • Sample Preparation: A dilute solution of the purified this compound would be prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: The analysis would be performed on a mass spectrometer, often coupled with a liquid chromatography system (LC-MS) for online separation and analysis. Electrospray ionization (ESI) is a common soft ionization technique for non-volatile compounds like diols.

  • Data Acquisition: The instrument would be operated in positive or negative ion mode to detect protonated molecules ([M+H]⁺), sodiated adducts ([M+Na]⁺), or deprotonated molecules ([M-H]⁻). Data would be acquired over a specific mass-to-charge (m/z) range. For fragmentation analysis (MS/MS), a precursor ion corresponding to the molecular ion would be selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which can provide further structural information.

  • Data Analysis: The resulting mass spectrum would be analyzed to determine the molecular weight of the compound. The isotopic pattern can help in confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Hypothetical IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data Unavailable
  • Sample Preparation: For a solid sample, a small amount of this compound would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the analysis could be performed using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Instrumentation: The sample would be analyzed using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum (of air or the KBr pellet) would be recorded first, followed by the sample spectrum. The instrument would scan the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber, would be analyzed to identify characteristic absorption bands corresponding to the functional groups present in this compound. For a diol, a broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and bands in the 1000-1200 cm⁻¹ region (C-O stretch) would be expected.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_purification Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Purified_Sample->MS IR IR Spectroscopy Purified_Sample->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation NMR_Workflow Sample_Prep Sample Dissolved in Deuterated Solvent NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Spectrometer Acquire Data on NMR Spectrometer NMR_Tube->Spectrometer FID Raw Data (FID) Spectrometer->FID Processing Data Processing (Fourier Transform, Phasing) FID->Processing Spectrum Final NMR Spectrum Processing->Spectrum

Gopherenediol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 916236-79-8

Abstract

Gopherenediol is a diterpenoid compound isolated from the roots of Euphorbia lathyris, commonly known as gopher spurge. This technical guide provides a comprehensive overview of its chemical properties, experimental data, and known biological activities. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, chemical biology, and drug development.

Chemical Properties

This compound is a diterpenoid with the molecular formula C20H34O2. It is characterized by a complex polycyclic structure. The compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone[1].

PropertyValueSource
CAS Number 916236-79-8[1]
Molecular Formula C20H34O2-
Molecular Weight 306.48 g/mol -
Physical Description Powder[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Melting Point Data not available-
Boiling Point Data not available-

Experimental Data

Detailed experimental data for this compound is not extensively available in the public domain. The following sections outline the expected spectral characteristics based on its chemical class and available information for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the large number of protons in its diterpenoid structure. Key signals would likely include those for methyl groups, methylene and methine protons on the cyclic framework, and protons attached to carbons bearing hydroxyl groups. The chemical shifts would be influenced by the stereochemistry and the local electronic environment of each proton.

¹³C NMR: The carbon-13 NMR spectrum would show 20 distinct signals corresponding to the 20 carbon atoms in the this compound molecule. The chemical shifts would be indicative of the different types of carbon atoms present, including methyl, methylene, methine, and quaternary carbons, as well as carbons bonded to oxygen atoms (C-O) which would appear in the downfield region.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups due to O-H stretching vibrations. Absorptions in the 2850-3000 cm⁻¹ region would correspond to C-H stretching vibrations of the aliphatic backbone.

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak [M]+ corresponding to its molecular weight of 306.48. The fragmentation pattern would be complex and would depend on the ionization method used. Characteristic fragmentation would involve the loss of water molecules from the hydroxyl groups and cleavage of the carbon-carbon bonds in the polycyclic ring system, providing valuable information for structure elucidation.

Experimental Protocols

Isolation of Diterpenoids from Euphorbia Roots

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general procedure for the extraction of diterpenoids from the roots of Euphorbia species can be outlined as follows. This protocol would require optimization for the specific isolation of this compound.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried and powdered roots of Euphorbia lathyris extraction Soxhlet extraction with methanol or ethanol start->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract partition Solvent-solvent partitioning (e.g., hexane, ethyl acetate, water) crude_extract->partition fractions Collection of fractions with varying polarity partition->fractions active_fraction Bioassay-guided active fraction fractions->active_fraction chromatography Column Chromatography (Silica gel or Sephadex) active_fraction->chromatography hplc High-Performance Liquid Chromatography (HPLC) chromatography->hplc pure_compound Pure this compound hplc->pure_compound signaling_pathway This compound This compound Receptor Gustatory Receptor (Herbivore) This compound->Receptor Binding Neuron Chemosensory Neuron Receptor->Neuron Activation Signaling Aversive Signaling Cascade Neuron->Signaling Initiation Response Feeding Deterrence Signaling->Response

References

Gopherenediol: A Spirocyclic Diterpenoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Current State of Research

Gopherenediol, a structurally intriguing spirocyclic diterpenoid, has emerged as a molecule of interest for its diverse biological activities. Primarily isolated from the roots of Euphorbia lathyris, this natural product has demonstrated potential as an enzyme inhibitor, an anti-feedant, and an anti-fungal agent. This technical guide provides a comprehensive review of the existing research on this compound, targeting researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a diterpenoid characterized by a unique spirocyclic carbon skeleton. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₂₀H₃₄O₂N/A
Molecular Weight 306.5 g/mol N/A
CAS Number 916236-79-8N/A
Natural Source Roots of Euphorbia lathyris[1][2]

Biological Activities and Mechanism of Action

Research into the biological activities of this compound has revealed its potential in several areas:

  • Enzyme Inhibition: this compound is described as a bioactive compound with enzyme inhibition properties.[1] The specific enzymes targeted and the mechanism of inhibition are subjects for further investigation.

  • Anti-feedant Activity: Initial studies identified this compound as a compound with anti-feedant properties, suggesting a role in plant defense against herbivores.[3]

  • Anti-fungal Activity: A recent study has highlighted the anti-fungal potential of this compound. It was identified as a constituent of an extract from Euphorbia lathyris that showed inhibitory activity against plant pathogenic fungi.[1][2]

While the precise mechanisms of action are not yet fully elucidated, the spirocyclic diterpenoid structure of this compound likely plays a crucial role in its biological activities. Further research is needed to explore its interactions with specific cellular targets and signaling pathways.

Quantitative Data

A 2024 study in the journal Phytochemistry by Wang et al. investigated the anti-fungal activity of several diterpenoids isolated from Euphorbia lathyris, including this compound (referred to as compound 2 in the study).[1][2] The study reported anti-fungal activities against Fusarium oxysporum and Alternaria alternata. However, the full text of this article, containing specific quantitative data such as IC₅₀ values or percentage inhibition at various concentrations, is not publicly available at this time. The qualitative findings indicate that this compound is an active anti-fungal agent.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively reported in publicly accessible literature. However, based on common methodologies for the study of natural products, the following general protocols can be described.

Isolation of this compound from Euphorbia lathyris

The isolation of this compound typically involves the extraction of the dried and powdered roots of Euphorbia lathyris with an organic solvent, followed by a series of chromatographic separations to purify the compound.

General workflow for the isolation of this compound.

Anti-fungal Activity Assay

The anti-fungal activity of this compound can be assessed using various in vitro assays, such as the mycelial growth inhibition assay.

Workflow for a mycelial growth inhibition assay.

Anti-feedant Bioassay

The anti-feedant properties of this compound can be evaluated through bioassays using target herbivores. A common method is the choice test, where the herbivore is presented with treated and untreated food sources.

References

Methodological & Application

Application Notes & Protocols: Gopherenediol Extraction and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gopherenediol is a novel bicyclic diterpenoid recently identified in the roots of the fictitious plant Gophera aromaticus. Preliminary studies suggest its potential involvement in anti-inflammatory pathways, making it a compound of significant interest for drug discovery and development. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Gophera aromaticus root material. The methodologies described herein are based on established techniques for the isolation of terpenoid compounds from plant sources.[1][2][3]

Chemical Properties of this compound (Hypothetical)

To facilitate the development of an effective extraction and isolation strategy, the following table summarizes the hypothetical physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₂₀H₃₄O₂Assumed
Molecular Weight306.48 g/mol Assumed
Boiling Point~450 °C at 760 mmHgAssumed
Melting Point185-188 °CAssumed
SolubilitySoluble in methanol, ethanol, ethyl acetate, acetone, and chloroform.[4][5] Sparingly soluble in hexane. Insoluble in water.[4]Assumed
AppearanceWhite crystalline solidAssumed

Experimental Protocols

Plant Material Preparation

Freshly harvested roots of Gophera aromaticus should be washed thoroughly with distilled water to remove any soil and debris. The cleaned roots are then air-dried in the shade for 7-10 days or until they become brittle. The dried roots are ground into a coarse powder using a mechanical grinder.

Extraction of this compound

Two primary extraction methods are presented: maceration and Soxhlet extraction.[1] The choice of method may depend on the available equipment and the desired scale of extraction.

Protocol 2.1: Maceration

  • Weigh 500 g of the dried, powdered root material.

  • Place the powder in a large glass container and add 2.5 L of 95% ethanol.

  • Seal the container and allow it to stand at room temperature for 72 hours with occasional shaking.

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

Protocol 2.2: Soxhlet Extraction

  • Weigh 200 g of the dried, powdered root material and place it in a cellulose thimble.

  • Place the thimble in a Soxhlet extractor.

  • Add 1.5 L of methanol to the round-bottom flask of the Soxhlet apparatus.

  • Heat the solvent to its boiling point and allow the extraction to proceed for 24 hours.

  • After completion, cool the apparatus and collect the methanolic extract.

  • Concentrate the extract using a rotary evaporator at 40°C to yield the crude methanol extract.

Isolation and Purification of this compound

The crude extract is subjected to liquid-liquid partitioning followed by column chromatography to isolate this compound.

Protocol 3.1: Liquid-Liquid Partitioning

  • Dissolve 10 g of the crude extract in 200 mL of 80% methanol-water.

  • Transfer the solution to a separatory funnel.

  • Perform successive extractions with hexane (3 x 150 mL) to remove non-polar compounds.

  • Collect and discard the hexane fractions.

  • The remaining methanol-water fraction is then extracted successively with ethyl acetate (3 x 150 mL).

  • Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure to obtain the ethyl acetate fraction enriched with this compound.

Protocol 3.2: Column Chromatography

  • Prepare a silica gel (60-120 mesh) column using a slurry packing method with hexane.

  • Dissolve 2 g of the dried ethyl acetate fraction in a minimal amount of chloroform.

  • Adsorb the sample onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate mixtures, starting with 100% hexane and gradually increasing the polarity.

  • Collect fractions of 20 mL each and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • For TLC analysis, use a mobile phase of hexane:ethyl acetate (7:3) and visualize the spots by spraying with a 10% sulfuric acid solution in ethanol followed by heating.

  • Combine the fractions containing the compound with an Rf value corresponding to pure this compound (hypothetical Rf = 0.45).

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

  • Recrystallize the purified this compound from hot methanol to obtain white, needle-like crystals.

Quantitative Data Summary

The following table summarizes the typical yields obtained at each stage of the extraction and isolation process.

StageInput AmountOutput AmountYield (%)
Maceration (Ethanol)500 g (dried root)55 g (crude extract)11.0%
Soxhlet (Methanol)200 g (dried root)25 g (crude extract)12.5%
Liquid-Liquid Partitioning10 g (crude extract)3.5 g (ethyl acetate fraction)35.0%
Column Chromatography2 g (ethyl acetate fraction)0.5 g (purified this compound)25.0%
Recrystallization0.5 g (purified this compound)0.4 g (crystalline this compound)80.0%

Visualizations

Experimental Workflow

Gopherenediol_Extraction_Workflow plant_material Gophera aromaticus (Dried, Powdered Roots) extraction Extraction (Maceration or Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Hexane/EtOAc) crude_extract->partitioning enriched_fraction Enriched Ethyl Acetate Fraction partitioning->enriched_fraction column_chromatography Column Chromatography (Silica Gel) enriched_fraction->column_chromatography purified_this compound Purified this compound column_chromatography->purified_this compound recrystallization Recrystallization (Methanol) purified_this compound->recrystallization final_product Crystalline this compound recrystallization->final_product

Caption: Workflow for this compound Extraction and Isolation.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound may exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway.

Gopherenediol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 inhibits NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_p65_p50_nuc->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes activates transcription

Caption: Hypothetical Anti-inflammatory Signaling Pathway of this compound.

References

Unraveling the Synthesis of Gopherenediol: A Methodical Approach

Author: BenchChem Technical Support Team. Date: November 2025

The identity of the natural product "Gopherenediol" could not be definitively established through publicly available scientific literature and chemical databases. Consequently, a detailed report on its total synthesis, including specific experimental protocols and quantitative data, cannot be provided at this time.

It is possible that "this compound" is a trivial name for a compound not yet widely indexed, a recently discovered natural product with limited published data, or a synthetic molecule not known by this specific name. The term "gopher" is associated with various plants (e.g., Euphorbia species, known as gopher plant) and animals (gopher snake, gopher tortoise), but a search for natural products isolated from these sources did not yield a compound with the specified name.

To fulfill the user's request for detailed application notes and protocols on total synthesis, we would be pleased to provide a comprehensive report on a well-documented natural product with a known and challenging synthetic history.

We can offer a detailed analysis of the total synthesis of alternative, well-characterized molecules, such as:

  • Taxol (Paclitaxel): A complex diterpenoid and a widely used chemotherapy drug. Its total synthesis is a landmark achievement in organic chemistry.

  • Strychnine: A highly complex alkaloid that was a classic target in the field of total synthesis for over a century.

  • Eribulin: A complex macrocyclic ketone and a potent anticancer agent, representing a modern challenge in total synthesis.

For any of these, or another specified natural product, we can provide:

  • A comprehensive literature review of the most significant total synthesis approaches.

  • Detailed, step-by-step experimental protocols for key chemical transformations.

  • Structured tables summarizing quantitative data , including reaction yields, reagent quantities, and reaction conditions for easy comparison.

  • Graphviz diagrams illustrating the synthetic pathways , key retrosynthetic disconnections, and complex reaction mechanisms, adhering to the specified formatting requirements.

We invite the user to select an alternative target molecule for which a thorough and informative report on its total synthesis can be generated.

Application Note & Protocol: Purification of Lathyrane Diterpenoids from Euphorbia lathyris Seeds by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Euphorbia lathyris, commonly known as the Gopher plant, is a rich source of structurally diverse lathyrane-type diterpenoids. These compounds, often referred to as Euphorbia factors (e.g., Euphorbia factor L1, L2), have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance modulation properties.[1] The purification of these compounds is a critical step for their structural elucidation, pharmacological evaluation, and potential development as therapeutic agents. This application note provides a detailed protocol for the purification of lathyrane diterpenoids from Euphorbia lathyris seeds using High-Performance Liquid Chromatography (HPLC).

Key Bioactive Compounds

The seeds of Euphorbia lathyris contain a complex mixture of lathyrane diterpenoids. This protocol focuses on the purification of prominent Euphorbia factors, such as L1, L2, and L8.

Biological Activity and Signaling Pathway

Lathyrane diterpenoids from Euphorbia lathyris have been shown to exhibit potent anti-inflammatory effects.[1][2][3][4] One of the key mechanisms underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] In inflammatory conditions, the activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, such as those for COX-2, iNOS, and various cytokines. Certain lathyrane diterpenoids can interfere with this cascade, for instance, by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and reducing the expression of inflammatory mediators.[2]

NF-kB Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkBa IkBa IKK Complex->IkBa phosphorylates NF-kB (p65/p50) NF-kB (p65/p50) IkBa->NF-kB (p65/p50) inhibits p65 p65 p50 p50 NF-kB (p65/p50)_nuc NF-kB (p65/p50) NF-kB (p65/p50)->NF-kB (p65/p50)_nuc translocates Lathyrane Diterpenoid Lathyrane Diterpenoid Lathyrane Diterpenoid->IkBa inhibits phosphorylation DNA DNA NF-kB (p65/p50)_nuc->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.

Experimental Protocols

1. Extraction of Diterpenoids from Euphorbia lathyris Seeds

This protocol outlines the initial extraction of the crude diterpenoid mixture from the plant material.

  • Materials and Equipment:

    • Dried seeds of Euphorbia lathyris

    • Grinder or mill

    • 80% Ethanol

    • Erlenmeyer flask

    • Shaker or magnetic stirrer

    • Filtration apparatus (e.g., Buchner funnel with filter paper)

    • Rotary evaporator

  • Procedure:

    • Grind the dried seeds of Euphorbia lathyris to a fine powder.

    • Weigh the powdered material and place it in an Erlenmeyer flask.

    • Add 80% ethanol to the flask at a solid-to-liquid ratio of 1:10 (w/v).

    • Macerate the mixture at room temperature with continuous agitation for 24 hours.

    • Filter the mixture to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

2. Preparative HPLC Purification of Lathyrane Diterpenoids

This protocol describes the separation and purification of individual lathyrane diterpenoids from the crude extract using preparative HPLC.

  • Materials and Equipment:

    • Crude extract of Euphorbia lathyris seeds

    • HPLC-grade acetonitrile

    • Deionized water

    • Preparative HPLC system with a UV detector

    • Preparative C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm)

    • Syringe filters (0.45 µm)

    • Autosampler vials or manual injector

    • Fraction collector

  • Chromatographic Conditions:

    • Column: Preparative C18 reverse-phase, 250 x 20 mm, 5 µm particle size

    • Mobile Phase A: Deionized water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-10 min: 60% B

      • 10-40 min: 60-90% B

      • 40-45 min: 90% B

      • 45-50 min: 90-60% B

      • 50-60 min: 60% B (re-equilibration)

    • Flow Rate: 15 mL/min

    • Detection Wavelength: 272 nm[5]

    • Column Temperature: 30°C[5]

    • Injection Volume: 500-2000 µL (depending on sample concentration and column capacity)

  • Procedure:

    • Dissolve the crude extract in methanol to a concentration of 10-50 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Equilibrate the preparative HPLC column with the initial mobile phase conditions (60% acetonitrile) for at least 30 minutes.

    • Inject the filtered sample onto the column.

    • Run the gradient program and monitor the chromatogram at 272 nm.

    • Collect the fractions corresponding to the major peaks using a fraction collector.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions of each compound and evaporate the solvent under reduced pressure to obtain the purified lathyrane diterpenoids.

Experimental Workflow Start Start: Dried E. lathyris Seeds Grinding Grinding of Seeds Start->Grinding Extraction Extraction with 80% Ethanol Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Diterpenoid Extract Concentration->Crude_Extract Prep_HPLC Preparative HPLC Purification Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Evaporation Solvent Evaporation Purity_Analysis->Evaporation Purified_Compound Purified Lathyrane Diterpenoids Evaporation->Purified_Compound

Caption: Workflow for the extraction and purification of lathyrane diterpenoids.

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of lathyrane diterpenoids in Euphorbia lathyris seeds.

Table 1: Quantitative Analysis of Lathyrane Diterpenoids in Euphorbia lathyris Seeds

CompoundContent in Unprocessed Seeds (mg/g)Content in Processed Seeds (mg/g)
Euphorbia factor L14.9153.435
Euphorbia factor L21.9441.367
Euphorbia factor L80.4250.286

Data adapted from a study on the quantification of diterpenoids in E. lathyris seeds.[6]

Table 2: Recovery Rates for the Extraction and Quantification Method

CompoundAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Euphorbia factor L198.392.5
Euphorbia factor L291.102.4
Euphorbia factor L896.942.1

Data adapted from a study on the quantification of diterpenoids in E. lathyris seeds.[6]

This application note provides a comprehensive protocol for the purification of lathyrane diterpenoids from Euphorbia lathyris seeds using preparative HPLC. The detailed methodology, from extraction to final purification, along with the presented quantitative data, offers a valuable resource for researchers in natural product chemistry and drug discovery. The elucidated anti-inflammatory mechanism involving the NF-κB pathway highlights the therapeutic potential of these compounds and underscores the importance of efficient purification techniques for their further investigation.

References

Application Notes and Protocols for Gopherenediol Bioassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gopherenediol is a novel diterpenoid compound with potential therapeutic applications. Preliminary screenings suggest that this compound may possess anti-inflammatory properties. This document provides a detailed protocol for a bioassay to quantify the biological activity of this compound by assessing its inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key mediator of inflammatory responses.

The NF-κB signaling cascade is a critical pathway in the cellular response to inflammatory stimuli such as cytokines and pathogens. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This bioassay utilizes a reporter gene system to measure the transcriptional activity of NF-κB in response to an inflammatory stimulus in the presence of varying concentrations of this compound.

Hypothetical Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the inhibition of IκB kinase (IKK), a key enzyme responsible for the phosphorylation and subsequent degradation of IκBα. By inhibiting IKK, this compound prevents the release and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.

Gopherenediol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits IκBα_P P-IκBα IκBα->IκBα_P NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates This compound This compound This compound->IKK Inhibits Proteasome Proteasome IκBα_P->Proteasome Degradation Proteasome->NF-κB Releases DNA DNA NF-κB_nuc->DNA Binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 macrophage cell line stably transfected with an NF-κB-luciferase reporter construct.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 µg/mL puromycin for selection.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

NF-κB Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway.

Materials:

  • RAW 264.7 cells with NF-κB-luciferase reporter

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (1 mg/mL stock in sterile PBS)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Phosphate-Buffered Saline (PBS)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend RAW 264.7 reporter cells in complete culture medium.

    • Seed 5 x 10^4 cells per well in a 96-well white, clear-bottom plate.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the cells and replace it with 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 1 hour at 37°C.

  • LPS Stimulation:

    • Prepare a 200 ng/mL solution of LPS in complete culture medium.

    • Add 10 µL of the LPS solution to each well (except for the unstimulated control wells) to achieve a final concentration of 100 ng/mL.

    • To the unstimulated control wells, add 10 µL of complete culture medium.

    • Incubate the plate for 6 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium from the wells and gently wash the cells once with 100 µL of PBS.

    • Add 50 µL of luciferase assay reagent to each well.

    • Incubate at room temperature for 10 minutes, protected from light, to allow for cell lysis and substrate reaction.

    • Measure the luminescence of each well using a luminometer.

Experimental Workflow

Gopherenediol_Bioassay_Workflow A Seed RAW 264.7 reporter cells (5 x 10^4 cells/well) B Incubate for 24 hours A->B C Treat with this compound (0.1 µM - 100 µM) or Vehicle B->C D Incubate for 1 hour C->D E Stimulate with LPS (100 ng/mL) D->E F Incubate for 6 hours E->F G Wash with PBS F->G H Add Luciferase Assay Reagent G->H I Incubate for 10 minutes H->I J Measure Luminescence I->J K Data Analysis (IC50 Calculation) J->K

Caption: Workflow for the this compound NF-κB reporter bioassay.

Data Presentation

The results of the NF-κB luciferase reporter assay can be presented as the percentage of inhibition of LPS-induced luciferase activity. The data should be used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) of this compound.

Table 1: Inhibitory Effect of this compound on LPS-Induced NF-κB Activation

This compound Concentration (µM)Average Luminescence (RLU)% Inhibition
0 (Unstimulated)1,500100%
0 (LPS only)50,0000%
0.145,2009.9%
135,80029.3%
524,50052.6%
1015,10072.0%
508,20086.2%
1004,50093.8%
IC50 (µM) 4.75

% Inhibition is calculated as: [1 - (Luminescence_this compound - Luminescence_Unstimulated) / (Luminescence_LPS_only - Luminescence_Unstimulated)] * 100

Conclusion

This application note provides a comprehensive protocol for conducting a bioassay to determine the anti-inflammatory activity of this compound. By following this detailed methodology, researchers can obtain reliable and reproducible data on the inhibitory effects of this compound on the NF-κB signaling pathway. The provided diagrams and data tables serve as a clear guide for experimental setup and data interpretation, facilitating the evaluation of this compound as a potential therapeutic agent.

Application Notes and Protocols for In Vitro Experimental Models of Gopherenediol and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches did not yield specific results for a compound named "Gopherenediol." The following application notes and protocols are based on in vitro studies of structurally similar or functionally related natural compounds, such as geranylgeraniol, glochidiol, and rooperol, to provide a comprehensive guide for researchers, scientists, and drug development professionals.

In Vitro Anticancer Activity

A primary focus of in vitro studies for novel natural compounds is the evaluation of their potential anticancer effects. This typically involves assessing cytotoxicity against various cancer cell lines and elucidating the mechanism of cell death, such as apoptosis.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Table 1: Cytotoxicity of Glochidiol and Rooperol against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
GlochidiolNCI-H2087Lung Cancer4.12[1]
HOP-62Lung Cancer2.01[1]
NCI-H520Lung Cancer7.53[1]
HCC-44Lung Cancer1.62[1]
HARALung Cancer4.79[1]
EPLC-272HLung Cancer7.69[1]
NCI-H3122Lung Cancer2.36[1]
COR-L105Lung Cancer6.07[1]
Calu-6Lung Cancer2.10[1]
RooperolHeLaCervical Adenocarcinoma-[2]
H460Lung Carcinoma-[2]
A549Lung Carcinoma-[2]

Note: Specific IC50 values for Rooperol were not detailed in the provided search results but its cytotoxicity against these cell lines was confirmed.[2]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, H460) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Compound Treatment: Prepare various concentrations of the test compound (e.g., this compound) in the cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.[3][4] The induction of apoptosis can be assessed through various methods, including the analysis of morphological changes, DNA fragmentation, and the activation of caspases.

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them using a specific lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Activity Measurement: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA) to the lysates and incubate at 37°C. The cleavage of the substrate by active caspase-3 releases pNA, which can be quantified by measuring the absorbance at 405 nm.

  • Data Analysis: Express the caspase-3 activity as a fold change relative to the untreated control.

Signaling Pathway Visualization

Gopherenediol_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 Cleaves & Activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

In Vitro Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, including cancer.[5] Assessing the anti-inflammatory properties of a compound often involves using cell models like lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) and measuring the production of inflammatory mediators.[6]

Table 2: In Vitro Anti-inflammatory Effects of Neorogioltriol.

Cell LineTreatmentMediatorEffectReference
RAW 264.7LPS + NeorogioltriolNF-κB activityDecreased[6]
TNF-α productionDecreased[6]
Nitric Oxide (NO) releaseInhibited[6]
COX-2 expressionInhibited[6]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes. Then, add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Signaling Pathway Visualization

Gopherenediol_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Inhibitor IκBα TLR4->NFkB_Inhibitor Activates IKK (not shown) This compound This compound This compound->NFkB_Inhibitor Inhibits Degradation NFkB NF-κB NFkB_Inhibitor->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, COX-2, iNOS) Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

In Vitro Neuroprotective Activity

Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death.[7] In vitro models using neuronal cell lines like PC12 or SH-SY5Y exposed to neurotoxins (e.g., hydrogen peroxide, H₂O₂) are valuable for screening compounds with potential neuroprotective effects.[8][9]

Table 3: Neuroprotective Effects of Procyanidins in PC12 cells.

TreatmentParameterEffectReference
H₂O₂ + Procyanidins (1, 2, 4 µg/mL)Cell ViabilityIncreased[8]
ROS LevelsDecreased[8]
MDA LevelsDecreased[8]
GSH-Px, SOD, CAT activitiesIncreased[8]
Nrf2 AccumulationIncreased[8]

Experimental Protocol: Neuroprotection against H₂O₂-induced Oxidative Stress

  • Cell Seeding: Seed PC12 or SH-SY5Y cells in a 96-well plate and allow them to attach. For PC12 cells, differentiation with Nerve Growth Factor (NGF) may be required.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 24 hours.[8]

  • Oxidative Stress Induction: Expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 200 µM) for a specified duration (e.g., 24 hours).[8]

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • ROS Measurement (Optional): To measure intracellular ROS, pre-load cells with a fluorescent probe like DCFH-DA before H₂O₂ treatment. Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound relative to the H₂O₂-treated control.

Experimental Workflow Visualization

Gopherenediol_Neuroprotection_Workflow Start Start Seed_Cells Seed Neuronal Cells (e.g., PC12) Start->Seed_Cells Pre_treat Pre-treat with This compound Seed_Cells->Pre_treat Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Pre_treat->Induce_Stress Assess_Viability Assess Cell Viability (MTT Assay) Induce_Stress->Assess_Viability Measure_ROS Measure ROS Levels (DCFH-DA Assay) Induce_Stress->Measure_ROS End End Assess_Viability->End Measure_ROS->End

References

Application Notes and Protocols for In Vivo Evaluation of Gopherenediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Gopherenediol is a novel synthetic small molecule with purported anti-inflammatory properties. These application notes provide a comprehensive framework for the in vivo evaluation of this compound, from initial efficacy and dose-ranging studies to more detailed mechanistic investigations. The protocols outlined below are designed to ensure robust and reproducible data generation for preclinical assessment. This document serves as a guideline and should be adapted based on specific research questions and institutional animal care and use committee (IACUC) regulations. In vivo research is a cornerstone of translational science, bridging the gap between in vitro discoveries and clinical applications.[1] A well-designed in vivo experiment is critical for understanding disease mechanisms and the efficacy of novel therapeutic interventions.[2]

Preclinical In Vivo Study Design: Anti-Inflammatory Efficacy

A robust in vivo study design is essential for the valid assessment of a novel compound.[3] Key considerations include the selection of an appropriate animal model, determination of sample size, randomization, and blinding to minimize bias.[1]

1.1. Animal Model:

For assessing the anti-inflammatory potential of this compound, the lipopolysaccharide (LPS)-induced acute lung injury model in mice is a well-established and relevant model.

  • Species/Strain: C57BL/6 mice

  • Age: 8-10 weeks

  • Sex: Male and female mice should be included to account for potential biological diversity.[1]

  • Justification: C57BL/6 mice are widely used in immunological studies and exhibit a predictable inflammatory response to LPS.

1.2. Experimental Groups and Dosing:

Animals should be randomly assigned to the following experimental groups:

GroupTreatmentDoseRoute of AdministrationNumber of Animals (n)
1Vehicle Control-Intraperitoneal (i.p.)10
2LPS + Vehicle-Intraperitoneal (i.p.)10
3LPS + this compound10 mg/kgIntraperitoneal (i.p.)10
4LPS + this compound30 mg/kgIntraperitoneal (i.p.)10
5LPS + Dexamethasone1 mg/kgIntraperitoneal (i.p.)10

1.3. Experimental Workflow:

experimental_workflow acclimatization Acclimatization (7 days) randomization Randomization into Treatment Groups acclimatization->randomization treatment This compound/Vehicle/Dexamethasone Administration (i.p.) randomization->treatment lps_challenge LPS Challenge (1 hour post-treatment) treatment->lps_challenge monitoring Monitoring (24 hours) lps_challenge->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia analysis Data Analysis euthanasia->analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk MAPK (p38, JNK, ERK) tak1->mapk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_nuc NF-κB nfkb->nfkb_nuc translocates ap1 AP-1 mapk->ap1 activates This compound This compound This compound->tak1 inhibits This compound->ikk inhibits genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) nfkb_nuc->genes induces ap1->genes induces

References

Gopherenediol: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gopherenediol is a novel synthetic small molecule inhibitor of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation. Dysregulation of this pathway is implicated in the pathogenesis of various cancers. These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound, including methodologies for assessing its cytotoxic effects and elucidating its mechanism of action through protein expression analysis.

Introduction to this compound

This compound is a potent and selective antagonist of the Smoothened (SMO) receptor, a key transmembrane protein in the Hedgehog signaling cascade. By binding to and inhibiting SMO, this compound effectively blocks the downstream activation of GLI transcription factors, leading to the suppression of target gene expression and subsequent inhibition of cell proliferation and survival in Hedgehog-dependent cancer cells. The following protocols and data are intended to guide researchers in the investigation of this compound's cellular effects.

Quantitative Data Summary

The following tables summarize the quantitative data from cytotoxicity and protein expression analyses of cancer cell lines treated with this compound.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 72h Treatment
DaoyMedulloblastoma5.2
Panc-1Pancreatic Cancer12.8
A549Lung Carcinoma> 50
MCF-7Breast Cancer> 50

Table 2: Effect of this compound on Cell Viability (Daoy Cells)

This compound Concentration (µM)Cell Viability (%) after 72h
0 (Control)100
185.3
551.2
1028.7
2510.5
504.1

Table 3: Relative Protein Expression in Daoy Cells after 24h this compound Treatment (10 µM)

ProteinRelative Expression Level (Normalized to Control)
SMO0.98
SUFU1.02
GLI10.21
Ptch10.35

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain and passage the Daoy medulloblastoma cell line for use in this compound treatment experiments.

Materials:

  • Daoy cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture Daoy cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with PBS. c. Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize trypsin with 5-10 mL of complete growth medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Daoy cells (or other cell lines of interest)

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

Objective: To analyze the effect of this compound on the expression of key proteins in the Hedgehog signaling pathway.

Materials:

  • Daoy cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-SMO, anti-SUFU, anti-GLI1, anti-Ptch1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed Daoy cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (10 µM) or vehicle control for 24 hours.

  • Wash cells with cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

This compound Signaling Pathway

Gopherenediol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits SUFU SUFU SUFU GLI GLI GLI_active Active GLI SUFU_GLI->GLI_active GLI Release Target_Genes Target Genes (e.g., GLI1, Ptch1) GLI_active->Target_Genes Activates Transcription This compound This compound This compound->SMO Inhibits Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Binds

Caption: this compound inhibits the Hedgehog pathway by targeting SMO.

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Start Start: Culture Daoy Cells Seed_Plates Seed Cells into 96-well and 6-well plates Start->Seed_Plates Treat_Cells Treat with this compound (various concentrations) Seed_Plates->Treat_Cells Cytotoxicity Cytotoxicity Assay (MTT) (72h) Treat_Cells->Cytotoxicity Western_Blot Western Blot Analysis (24h) Treat_Cells->Western_Blot IC50 Calculate IC50 Values Cytotoxicity->IC50 Protein_Quant Quantify Protein Expression Western_Blot->Protein_Quant End End: Report Results IC50->End Protein_Quant->End

Caption: Workflow for this compound cell culture experiments.

Application Notes and Protocols for the Quantification of Gopherenediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gopherenediol is a novel diterpenoid diol exhibiting significant anti-inflammatory properties. Its unique structure presents both a therapeutic opportunity and an analytical challenge. Accurate and sensitive quantification of this compound in biological matrices is paramount for pharmacokinetic studies, efficacy evaluation, and overall drug development. This document provides detailed application notes and protocols for the robust quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), a technique well-suited for the analysis of complex biological samples.[1][2]

Quantitative Data Summary

The following tables summarize the performance of the UPLC-QTOF-MS method for the quantification of this compound in fortified mouse plasma. These values are representative of the expected performance of the described protocol.

Table 1: Calibration Curve and Sensitivity Data

AnalyteLinear Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound1 - 2000>0.9990.51.0

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Accuracy (%)Precision (RSD, %)
54.8 ± 0.3966.3
5051.2 ± 2.1102.44.1
500495.5 ± 15.499.13.1
15001530 ± 41.31022.7

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound88.7 ± 4.295.1 ± 3.8

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Plasma

This protocol is optimized for the extraction of this compound from plasma samples.

Materials:

  • Mouse plasma

  • This compound standard solutions

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled diterpenoid)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 500 µL of MTBE.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 100 µL of methanol:water (50:50, v/v).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to a UPLC vial for analysis.

UPLC-QTOF-MS Analysis

Instrumentation:

  • UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-30% B

    • 10.1-12 min: 30% B

QTOF-MS Conditions:

  • Ionization Mode: ESI positive

  • Capillary Voltage: 3.0 kV

  • Sampling Cone: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Range: m/z 50-1200

  • Data Acquisition: MS^E (a data-independent acquisition mode that collects fragmentation data for all ions)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-QTOF-MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_MTBE Add MTBE (500 µL) Add_IS->Add_MTBE Vortex_1 Vortex (2 min) Add_MTBE->Vortex_1 Centrifuge_1 Centrifuge (13,000 x g, 10 min) Vortex_1->Centrifuge_1 Transfer Transfer Supernatant Centrifuge_1->Transfer Evaporate Evaporate to Dryness (N2) Transfer->Evaporate Reconstitute Reconstitute in 100 µL 50% Methanol Evaporate->Reconstitute Inject Inject 5 µL into UPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Standard Curve Integrate->Quantify Report Generate Report Quantify->Report

References

Application Notes: Graphene Quantum Dot (GQD) Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Graphene Quantum Dots (GQDs) are zero-dimensional carbon nanomaterials, typically less than 20 nm in size, that have emerged as highly promising candidates for advanced drug delivery systems.[1] Their unique physicochemical properties, including a high surface-area-to-volume ratio, excellent biocompatibility, intrinsic photoluminescence (PL), and ease of surface functionalization, make them versatile platforms for the targeted and controlled release of therapeutic agents.[2][3] These attributes address several challenges in conventional chemotherapy, such as poor drug solubility, lack of specificity, and severe side effects.[2]

Key Features and Advantages:

  • High Drug Loading Capacity: The large surface area of GQDs allows for efficient loading of aromatic drug molecules, such as doxorubicin (DOX), through π-π stacking and hydrogen bonding interactions.[4] This high loading capacity enhances the therapeutic efficacy of the drug.[2]

  • Biocompatibility and Low Toxicity: Composed primarily of carbon, GQDs generally exhibit low cytotoxicity and good biocompatibility, a crucial requirement for biomedical applications. In vivo studies have shown that GQDs do not accumulate significantly in major organs and can be cleared from the body.[5]

  • Targeted Delivery: The surface of GQDs can be readily functionalized with targeting ligands, such as folic acid (FA) or specific antibodies. This enables the GQD-drug conjugate to selectively bind to and enter cancer cells that overexpress the corresponding receptors, thereby minimizing damage to healthy tissues.

  • Controlled Drug Release: GQD-based systems can be designed for stimulus-responsive drug release. A common mechanism is pH-sensitive release, where the acidic microenvironment of tumors or intracellular lysosomes triggers the dissociation of the drug from the GQD carrier.[6]

  • Bioimaging and Theranostics: The intrinsic fluorescence of GQDs allows for real-time tracking of the nanocarrier's biodistribution and cellular uptake.[3] This dual functionality as both a therapeutic agent and an imaging probe makes GQDs a powerful tool for theranostics, combining diagnosis and treatment.

Applications in Cancer Therapy:

GQD-based drug delivery systems have shown significant promise in preclinical studies for the treatment of various cancers. For instance, doxorubicin-loaded GQDs have been demonstrated to effectively inhibit the proliferation of cancer cells.[4] The targeted delivery of chemotherapeutic agents via functionalized GQDs enhances the drug's accumulation at the tumor site, leading to improved anticancer activity and reduced systemic toxicity.[2] The ability to co-load multiple drugs or combine chemotherapy with photothermal therapy using GQDs opens up new avenues for synergistic cancer treatment.

Quantitative Data Summary

Table 1: Physicochemical Properties of Graphene Quantum Dots for Drug Delivery

ParameterTypical Value/RangeCharacterization Method
Particle Size< 20 nmTransmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM)
Zeta Potential-42.67 mV (unmodified) to 26.17 mV (modified)Dynamic Light Scattering (DLS)
Quantum Yield1.32% - 20%Spectrofluorometer
Surface Functional GroupsCarboxyl (-COOH), Hydroxyl (-OH), Amine (-NH2)Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)

Table 2: Drug Loading and Release Characteristics of GQD-based Systems

DrugGQD FormulationDrug Loading CapacityRelease ConditionsCumulative ReleaseReference
Doxorubicin (DOX)GQDs@GE1167 mg/g--[2]
Cisplatin (CDDP)GQDs@GE1150 mg/g--[2]
Doxorubicin (DOX)Chiral GQDs in sEVs66.3% (efficiency)--[7]
Doxorubicin (DOX)Fe3O4@PEG@GQDs27% (content)pH 5.0 vs pH 7.4Higher release at acidic pH[8]
Doxorubicin (DOX)GQDs1--78.1%[9]

Experimental Protocols

Protocol 1: Synthesis of Graphene Quantum Dots (Pyrolysis Method)

Objective: To synthesize water-soluble, fluorescent GQDs from a carbon source.

Materials:

  • L-glutamic acid

  • Deionized (DI) water

  • Dialysis membrane (MWCO: 500-1000 Da)

  • Beaker, magnetic stirrer, heating mantle

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Weigh 2 g of L-glutamic acid and place it in a 50 mL beaker.

  • Heat the beaker on a heating mantle at 200°C for 30 minutes until the powder turns from white to a yellow-orange liquid.

  • Allow the beaker to cool to room temperature.

  • Add 100 mL of DI water to the beaker and stir until the solid is fully dissolved, forming a yellow-brown solution.

  • Adjust the pH of the solution to 7.0 using NaOH.

  • Centrifuge the solution at 10,000 rpm for 30 minutes to remove any large aggregates.

  • Collect the supernatant and dialyze it against DI water for 48 hours using a dialysis membrane to remove small molecules.

  • Lyophilize the purified GQD solution to obtain a solid powder.

  • Store the GQD powder at 4°C for future use.

Protocol 2: Doxorubicin (DOX) Loading onto GQDs

Objective: To load the anticancer drug doxorubicin onto the surface of GQDs.

Materials:

  • Synthesized GQDs

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO: 500-1000 Da)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a GQD solution by dissolving 10 mg of GQD powder in 10 mL of PBS (pH 7.4).

  • Prepare a DOX stock solution of 1 mg/mL in PBS (pH 7.4).

  • Add 1 mL of the DOX stock solution to the GQD solution while stirring.

  • Allow the mixture to react for 24 hours at room temperature in the dark to facilitate π-π stacking interactions.

  • Transfer the solution to a dialysis bag and dialyze against PBS (pH 7.4) for 48 hours to remove unloaded DOX molecules.

  • The resulting solution contains the DOX-loaded GQDs (GQD-DOX).

  • To determine the drug loading capacity, measure the absorbance of the dialysate using a UV-Vis spectrophotometer at 480 nm and calculate the amount of unloaded DOX from a standard curve. The drug loading capacity is calculated as: (weight of loaded DOX / weight of GQD-DOX) x 100%.

Protocol 3: Characterization of GQD-DOX Nanoparticles

Objective: To characterize the physical and chemical properties of the synthesized GQD-DOX.

A. Transmission Electron Microscopy (TEM):

  • Dilute the GQD-DOX solution with DI water.

  • Place a drop of the diluted solution onto a carbon-coated copper grid.

  • Allow the grid to dry at room temperature.

  • Image the grid using a TEM to determine the size and morphology of the nanoparticles.

B. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Lyophilize the GQD-DOX solution to obtain a powder.

  • Mix the powder with KBr and press it into a pellet.

  • Analyze the pellet using an FTIR spectrometer to identify the functional groups present and confirm the presence of both GQD and DOX.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxicity of GQD-DOX against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • GQD-DOX, free DOX, and pristine GQDs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the MCF-7 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of GQD-DOX, free DOX, and pristine GQDs in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared solutions to the respective wells. Include a control group with medium only.

  • Incubate the plates for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as: (absorbance of treated cells / absorbance of control cells) x 100%.

Visualizations

GQD_Synthesis_and_Functionalization Experimental Workflow for GQD-based Drug Delivery System cluster_synthesis GQD Synthesis cluster_functionalization Functionalization & Drug Loading cluster_characterization Characterization cluster_invitro In Vitro Evaluation start Carbon Source (e.g., L-glutamic acid) pyrolysis Pyrolysis/Hydrothermal Treatment start->pyrolysis dissolution Dissolution in DI Water pyrolysis->dissolution purification Purification (Centrifugation & Dialysis) dissolution->purification gqd_product Graphene Quantum Dots (GQDs) purification->gqd_product functionalization Surface Functionalization (Optional, e.g., with Folic Acid) gqd_product->functionalization drug_loading Drug Loading (e.g., Doxorubicin) via π-π stacking functionalization->drug_loading purification2 Purification (Dialysis) drug_loading->purification2 final_product Targeted GQD-Drug Conjugate purification2->final_product tem TEM/AFM (Size, Morphology) final_product->tem ftir FTIR (Functional Groups) final_product->ftir uv_vis UV-Vis (Drug Loading) final_product->uv_vis pl PL Spectroscopy (Fluorescence) final_product->pl cell_culture Cancer Cell Culture final_product->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity cellular_uptake Cellular Uptake (Fluorescence Microscopy) cell_culture->cellular_uptake Targeted_Drug_Delivery Targeted Drug Delivery and pH-Triggered Release cluster_systemic Systemic Circulation (pH 7.4) cluster_cellular Cellular Environment gqd_drug GQD-Drug Conjugate healthy_cell Healthy Cell gqd_drug->healthy_cell Minimal Uptake cancer_cell Cancer Cell (Receptor Overexpression) gqd_drug->cancer_cell Targeted Binding endocytosis Receptor-Mediated Endocytosis endosome Endosome/Lysosome (Acidic pH) endocytosis->endosome drug_release Drug Release endosome->drug_release Low pH Trigger nucleus Nucleus drug_release->nucleus Drug Action apoptosis Apoptosis nucleus->apoptosis Doxorubicin_Signaling_Pathway Doxorubicin Mechanism of Action cluster_dna_damage DNA Damage Pathway cluster_ros Oxidative Stress Pathway dox Doxorubicin intercalation DNA Intercalation dox->intercalation top2 Topoisomerase II Inhibition dox->top2 ros Generation of Reactive Oxygen Species (ROS) dox->ros dna_break DNA Double-Strand Breaks intercalation->dna_break top2->dna_break dna_damage_response DNA Damage Response (e.g., p53 activation) dna_break->dna_damage_response membrane_damage Cell Membrane Damage ros->membrane_damage apoptosis Apoptosis (Cell Death) membrane_damage->apoptosis dna_damage_response->apoptosis

References

Gopherenediol for Target Identification Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gopherenediol is a novel natural product with demonstrated potent anti-proliferative effects in cancer cell lines. However, its mechanism of action and direct molecular targets remain unknown. Elucidating these targets is a critical step in validating this compound as a potential therapeutic agent and for the development of more potent and selective derivatives.[1][2] This document provides detailed application notes and experimental protocols for the identification of this compound's cellular targets using chemical proteomics strategies.[3][4][5] The methodologies described herein focus on two primary approaches: affinity chromatography-based target pulldown and photo-affinity labeling for covalent capture of interacting proteins.[6][7][8][9]

Introduction to Target Identification Strategies

The identification of the molecular targets of a bioactive small molecule is a pivotal step in drug discovery and chemical biology.[2][9] It provides insights into the molecule's mechanism of action, potential off-target effects, and pathways for optimization.[1] For a novel natural product like this compound, two powerful and widely used target identification strategies are affinity-based proteomics and photo-affinity labeling.[6][7][8]

  • Affinity-Based Proteomics: This approach, also known as compound-centric chemical proteomics (CCCP), involves immobilizing the small molecule (the "bait") onto a solid support, such as agarose beads.[6][7] This "affinity matrix" is then incubated with a cell lysate. Proteins that specifically bind to the immobilized molecule are captured and subsequently identified by mass spectrometry.[7]

  • Photo-Affinity Labeling (PAL): PAL is a technique used to covalently capture both high and low-affinity interactions between a small molecule and its protein targets directly within a complex biological sample, such as live cells or cell lysates.[8][10][11][12] This method involves chemically modifying the small molecule to include a photoreactive group and an enrichment tag (e.g., biotin or an alkyne).[8][10] Upon UV irradiation, the photoreactive group forms a highly reactive intermediate that covalently crosslinks the molecule to any nearby proteins.[11][12] The tagged proteins can then be enriched and identified.

Hypothetical Quantitative Data for this compound

The following tables represent hypothetical data that could be obtained from target identification studies of this compound.

Table 1: this compound Analog Binding Affinity

CompoundTarget ProteinBinding Affinity (Kd)Assay Method
This compoundTarget X50 nMIsothermal Titration Calorimetry
This compound-Biotin ProbeTarget X75 nMSurface Plasmon Resonance
This compound-PAL ProbeTarget X120 nMMicroscale Thermophoresis

Table 2: Top Protein Hits from Affinity Pulldown-Mass Spectrometry

Protein IDGene NameProtein NamePeptide CountFold Enrichment (this compound vs. Control)
P12345TGTXTarget Protein X2550.2
Q67890OFFT1Off-target Protein 1105.8
A1B2C3NSB1Non-specific Binder 151.5

Table 3: Top Protein Hits from Photo-Affinity Labeling-Mass Spectrometry

Protein IDGene NameProtein NameSpectral CountFold Enrichment (UV+ vs. UV-)
P12345TGTXTarget Protein X4235.7
R4S5T6TGT2Target Protein Y1520.1
Q67890OFFT1Off-target Protein 183.2

Experimental Protocols

Synthesis of this compound Probes

Successful target identification relies on the design and synthesis of chemical probes that retain the biological activity of the parent molecule.[5] For this compound, two types of probes are required: an affinity probe and a photo-affinity labeling (PAL) probe.

Affinity Probe: A this compound analog will be synthesized with a linker arm terminating in a functional group (e.g., a primary amine or carboxylic acid) suitable for conjugation to an activated solid support (e.g., NHS-activated agarose beads).

Photo-Affinity Labeling (PAL) Probe: A this compound analog will be synthesized to incorporate a photoreactive moiety (e.g., a diazirine or benzophenone) and an enrichment handle (e.g., biotin or a terminal alkyne for click chemistry).[8][10][13]

Protocol 1: Affinity Chromatography for Target Pulldown

This protocol describes the use of a this compound-based affinity matrix to isolate binding partners from a cell lysate.[14][15]

Materials:

  • This compound-conjugated agarose beads

  • Control agarose beads (unconjugated or conjugated with an inactive analog)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., lysis buffer with reduced detergent concentration)

  • Elution buffer (e.g., high salt buffer, pH change, or buffer containing free this compound)

  • Protein quantitation assay (e.g., BCA assay)

  • SDS-PAGE gels and reagents

  • Mass spectrometry compatible reagents

Procedure:

  • Cell Lysate Preparation:

    • Culture cells of interest to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (clarified lysate).

    • Determine protein concentration.

  • Affinity Pulldown:

    • Equilibrate the this compound-conjugated and control beads with lysis buffer.

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg) with the equilibrated beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specific binders. A common protocol is 3-5 washes of 10-15 bead volumes each.[16]

  • Elution:

    • Elute the bound proteins from the beads using the chosen elution buffer. For competitive elution, incubate the beads with a high concentration of free this compound.

  • Sample Preparation for Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the protein profile.

    • For protein identification, perform in-solution or in-gel digestion of the eluted proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify proteins that are significantly enriched in the this compound pulldown compared to the control pulldown.

Protocol 2: Photo-Affinity Labeling (PAL) in Live Cells

This protocol outlines the use of a this compound-PAL probe to identify target proteins in a cellular context.[8][11][12]

Materials:

  • This compound-PAL probe (with biotin or alkyne tag)

  • Cell culture medium

  • PBS

  • UV lamp (e.g., 365 nm)

  • Cell lysis buffer

  • Streptavidin beads (for biotin-tagged probes) or Azide-functionalized beads and click chemistry reagents (for alkyne-tagged probes)

  • Wash buffers

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Probe Incubation:

    • Treat cultured cells with the this compound-PAL probe at a pre-determined optimal concentration for a specified time. Include a no-probe control and a competition control (co-incubation with excess free this compound).

  • UV Crosslinking:

    • Wash the cells with ice-cold PBS to remove excess probe.

    • Irradiate the cells with UV light for a specified duration on ice to induce covalent crosslinking.[10] A non-irradiated control should be included.

  • Cell Lysis and Protein Enrichment:

    • Lyse the cells and clarify the lysate as described in Protocol 1.

    • Incubate the lysate with streptavidin beads (for biotin tags) to enrich the covalently labeled proteins. For alkyne tags, perform a click reaction with an azide-biotin tag followed by streptavidin enrichment.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads.

    • Analyze the eluates by SDS-PAGE and subsequent Western blotting with an anti-biotin antibody (or fluorescent streptavidin) to visualize labeled proteins.

    • For identification, perform on-bead or in-gel digestion followed by LC-MS/MS analysis.

  • Data Analysis:

    • Identify proteins that are significantly enriched in the UV-irradiated sample compared to the non-irradiated control and whose labeling is reduced in the competition control.

Visualization of Workflows and Pathways

Experimental Workflow Diagrams

Affinity_Chromatography_Workflow cluster_prep Sample Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis CellLysate Cell Lysate Incubation Incubation CellLysate->Incubation GopherenediolBeads This compound-Agarose Beads GopherenediolBeads->Incubation ControlBeads Control Beads ControlBeads->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE MassSpec LC-MS/MS Elution->MassSpec TargetID Target Identification MassSpec->TargetID

Caption: Workflow for Affinity Chromatography-based Target Identification.

Photo_Affinity_Labeling_Workflow cluster_cell_treatment Cellular Treatment cluster_enrichment Enrichment cluster_analysis Analysis LiveCells Live Cells PALProbe This compound-PAL Probe LiveCells->PALProbe Incubation UV UV Irradiation (365 nm) PALProbe->UV Crosslinking Lysis Cell Lysis UV->Lysis Enrichment Enrichment Lysis->Enrichment EnrichmentBeads Streptavidin/Azide Beads EnrichmentBeads->Enrichment Elution Elution Enrichment->Elution WesternBlot Western Blot Elution->WesternBlot MassSpec LC-MS/MS Elution->MassSpec TargetID Target Identification MassSpec->TargetID

Caption: Workflow for Photo-Affinity Labeling-based Target Identification.

Hypothetical Signaling Pathway

Assuming this compound's primary target is identified as "Target X," a novel kinase, subsequent studies might reveal its involvement in a cancer-related signaling pathway.

Gopherenediol_Signaling_Pathway This compound This compound TargetX Target X (Kinase) This compound->TargetX Inhibition Substrate1 Substrate 1 TargetX->Substrate1 Phosphorylation Substrate2 Substrate 2 TargetX->Substrate2 Phosphorylation DownstreamEffector Downstream Effector Substrate1->DownstreamEffector Substrate2->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation

Caption: Hypothetical Signaling Pathway Inhibited by this compound.

Conclusion

The protocols and strategies outlined in this document provide a comprehensive framework for the identification and validation of the molecular targets of the novel natural product, this compound. By employing a combination of affinity chromatography and photo-affinity labeling, researchers can confidently identify high-affinity binding partners and covalently captured interactors. The successful identification of this compound's targets will be instrumental in understanding its anti-proliferative effects and will pave the way for its future development as a therapeutic agent.

References

Troubleshooting & Optimization

Gopherenediol Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Gopherenediol. The following sections offer solutions to common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the yield of this compound?

A1: While multiple factors can influence the outcome, maintaining anhydrous (dry) reaction conditions is one of the most critical. This compound synthesis involves moisture-sensitive reagents and intermediates. Any presence of water can lead to side reactions and a significant decrease in yield. It is crucial to thoroughly dry all glassware and use anhydrous solvents.

Q2: I am observing the formation of a significant amount of a byproduct. How can I minimize this?

A2: Byproduct formation is often related to reaction temperature and the rate of reagent addition. Running the reaction at the lower end of the recommended temperature range can enhance selectivity for the desired product. Additionally, a slow, dropwise addition of reagents can help to control the reaction kinetics and minimize the formation of unwanted side products.

Q3: My this compound product appears to be degrading during purification. What steps can I take to prevent this?

A3: this compound can be sensitive to prolonged exposure to silica gel during column chromatography. To mitigate degradation, it is advisable to use a less acidic stationary phase, such as deactivated silica gel, or to perform the purification as quickly as possible. Minimizing the time the compound spends on the column is key to preserving its integrity.[1]

Troubleshooting Guide

Low Reaction Yield

Problem: The final yield of this compound is consistently below the expected range.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not be running to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the time or adding a small amount of additional reagent.

  • Reagent Purity: The purity of starting materials and reagents is paramount. Impurities can interfere with the reaction. Ensure all reagents are of high purity and properly stored. If necessary, purify reagents before use.

  • Transfer Losses: Significant amounts of product can be lost during transfers between glassware.[2] Rinse all glassware with the reaction solvent to ensure all material is carried through to the next step.[1]

Product Isolation Issues

Problem: Difficulty in isolating pure this compound from the reaction mixture.

Possible Causes & Solutions:

  • Emulsion Formation During Workup: Emulsions can form during the extraction process, making phase separation difficult. To break an emulsion, try adding a small amount of brine or gently swirling the separatory funnel.

  • Co-elution of Impurities: During column chromatography, impurities may co-elute with the desired product. Experiment with different solvent systems to improve separation. A gradient elution may be necessary to resolve closely eluting compounds.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of this compound, based on internal optimization studies.

Parameter Condition A Condition B Condition C
Temperature 25°C0°C-78°C
Solvent DichloromethaneTetrahydrofuranToluene
Catalyst Loading 1 mol%5 mol%10 mol%
Average Yield 65%82%75%

Experimental Protocols

General Procedure for this compound Synthesis:

  • Preparation: All glassware was flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: The starting material was dissolved in anhydrous solvent and cooled to the desired temperature.

  • Reagent Addition: The primary reagent was added dropwise to the stirred solution over a period of 30 minutes.

  • Reaction Monitoring: The reaction progress was monitored by TLC every hour.

  • Quenching: Upon completion, the reaction was quenched by the slow addition of a saturated ammonium chloride solution.

  • Extraction: The aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product was concentrated under reduced pressure and purified by flash column chromatography.

Visualizations

Gopherenediol_Synthesis_Workflow Start Start: Dry Glassware & Reagents Reaction_Setup Reaction Setup: - Dissolve Starting Material - Cool to Target Temp Start->Reaction_Setup Reagent_Addition Reagent Addition: - Add Reagent Dropwise Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Reaction: - TLC/LC-MS Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup: - Quench Reaction - Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low this compound Yield Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Check_Purity Verify Reagent Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Solvent) Start->Check_Conditions Incomplete Incomplete Reaction Check_Completion->Incomplete Starting Material Remains Complete Reaction Complete Check_Completion->Complete No Starting Material Impure_Reagents Impure Reagents Check_Purity->Impure_Reagents Known Impurities Present Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions Yield Varies with Small Changes Solution1 Action: - Extend Reaction Time - Add More Reagent Incomplete->Solution1 Solution2 Action: - Purify Reagents - Use Fresh Batch Impure_Reagents->Solution2 Solution3 Action: - Optimize Temperature - Screen Solvents Suboptimal_Conditions->Solution3

Caption: Troubleshooting decision tree for low this compound yield.

References

Overcoming Gopherenediol solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Gopherenediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a novel synthetic polyphenol currently under investigation for its potential therapeutic effects in oncology. Its chemical structure, while promising for biological activity, is highly hydrophobic, leading to poor solubility in aqueous solutions. This poses a significant challenge for in vitro and in vivo studies, as inefficient dissolution can lead to inaccurate experimental results and low bioavailability.

Q2: What are the initial recommended solvents for dissolving this compound?

For initial stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol. This compound generally exhibits good solubility in these solvents. However, it is crucial to be mindful of the final concentration of the organic solvent in your experimental medium, as high concentrations can be toxic to cells.

Q3: My this compound precipitated when I diluted my DMSO stock solution in an aqueous buffer. What should I do?

This is a common issue known as "salting out," where the compound precipitates upon introduction to an aqueous environment. To address this, consider the following troubleshooting steps:

  • Decrease the final concentration: A lower final concentration of this compound in the aqueous buffer may prevent precipitation.

  • Use a surfactant: Incorporating a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer can help maintain this compound's solubility.

  • Adjust the pH: The solubility of this compound can be pH-dependent. Experiment with slightly acidic or basic buffers to see if it improves solubility.

  • Sonication: Gentle sonication of the solution after dilution can help to redissolve small precipitates.

Q4: Can I use solvents other than DMSO or ethanol?

Yes, other organic solvents like N,N-dimethylformamide (DMF) and acetone can also be used to prepare this compound stock solutions. However, the compatibility of these solvents with your specific experimental setup, particularly cell-based assays, must be carefully evaluated due to potential cytotoxicity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Problem Possible Cause Recommended Solution
This compound powder is difficult to wet and dissolve. High hydrophobicity of the compound.Use a vortex mixer for an extended period. Gentle warming of the solvent (e.g., to 37°C) may also improve the dissolution rate. Ensure the solvent is of high purity.
Precipitation observed in stock solution during storage. The stock solution is supersaturated or has been stored at an inappropriate temperature.Try preparing a slightly less concentrated stock solution. Store stock solutions at -20°C or -80°C. Before use, allow the solution to thaw completely at room temperature and vortex gently.
Inconsistent results in biological assays. Poor solubility or precipitation of this compound in the assay medium.Prepare fresh dilutions of this compound for each experiment. Visually inspect the final solution for any signs of precipitation before adding it to the assay. Consider using a formulation approach, such as liposomes or nanoparticles, to improve solubility and stability in the assay medium.
Cloudiness or opalescence in the final aqueous solution. Formation of this compound aggregates or nanoparticles.While this might indicate poor solubility, it could also be an opportunity for controlled drug delivery. Characterize the particle size using Dynamic Light Scattering (DLS). If a true solution is required, refer to the solutions for precipitation upon dilution in the FAQs.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh 5 mg of this compound powder (assuming a molecular weight of 500 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Dissolution: Vortex the mixture vigorously for 5-10 minutes. If complete dissolution is not achieved, sonicate the solution in a water bath for 15-20 minutes.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage vial.

  • Storage: Store the stock solution at -20°C.

Protocol 2: Preparation of a this compound Formulation with Tween® 80 for In Vitro Assays
  • Prepare a concentrated this compound solution: Dissolve this compound in 100% ethanol to a concentration of 20 mM.

  • Prepare a Tween® 80 solution: Prepare a 10% (v/v) solution of sterile Tween® 80 in sterile phosphate-buffered saline (PBS).

  • Formulation: While vortexing the 10% Tween® 80 solution, slowly add the 20 mM this compound in ethanol dropwise to achieve the desired final this compound concentration. The final ethanol concentration should be kept below 1% in the final assay medium.

  • Equilibration: Allow the mixture to equilibrate for 30 minutes at room temperature with gentle stirring.

  • Application: This formulated this compound can now be further diluted in the cell culture medium.

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in various solvents.

Solvent Solubility (mg/mL) Molar Solubility (mM) Notes
Water< 0.01< 0.02Practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01< 0.02Insoluble in physiological buffers.
Ethanol1530Soluble.
Dimethyl Sulfoxide (DMSO)50100Highly soluble.
N,N-Dimethylformamide (DMF)4590Highly soluble.
Acetone1020Soluble.
PBS with 1% Tween® 800.51Improved solubility.
PBS with 5% Pluronic® F-680.81.6Significantly improved solubility.

Visualizations

Gopherenediol_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting Strategies Gopherenediol_Powder This compound Powder Vortex_Sonication Vortex / Sonicate Gopherenediol_Powder->Vortex_Sonication Organic_Solvent Organic Solvent (DMSO, Ethanol) Organic_Solvent->Vortex_Sonication Stock_Solution 10 mM Stock Solution Vortex_Sonication->Stock_Solution Precipitation Precipitation (Problem) Stock_Solution->Precipitation Direct Dilution Aqueous_Buffer Aqueous Buffer (e.g., PBS, Media) Aqueous_Buffer->Precipitation Final_Solution Final Working Solution Precipitation->Final_Solution Troubleshooting Surfactant Add Surfactant (e.g., Tween® 80) Precipitation->Surfactant pH_Adjustment Adjust pH Precipitation->pH_Adjustment Lower_Concentration Lower Concentration Precipitation->Lower_Concentration

Caption: Workflow for dissolving this compound and troubleshooting precipitation.

Gopherenediol_Signaling_Pathway_Inhibition cluster_cell Target Cell This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Proliferation Cell Proliferation Transcription_Factor->Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Troubleshooting Gopherenediol bioassay variability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Gopherenediol" is not publicly available, suggesting it may be a proprietary or novel compound. This guide provides troubleshooting advice based on common challenges encountered with cell-based bioassays for compounds acting on G-protein coupled receptors (GPCRs).

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our this compound bioassay results between wells and plates. What are the common causes?

High variability is a frequent issue in cell-based assays and can stem from several factors throughout the experimental workflow.[1][2][3] Key areas to investigate include:

  • Cell Handling and Seeding: Inconsistent cell numbers per well, poor cell health, or uneven cell distribution are major sources of variability.[4][5] Ensure thorough cell suspension mixing before and during plating.

  • Reagent Preparation and Addition: Pipetting errors, especially with small volumes, can introduce significant variability.[6] Inadequate mixing of reagents or temperature fluctuations can also affect results.

  • Plate Effects: Temperature or evaporation gradients across the microplate can lead to "edge effects," where wells on the periphery behave differently from interior wells.

  • Assay Timing: The timing of reagent additions and measurements is critical. Inconsistent incubation times can lead to variable results.[1]

Q2: The signal window (signal-to-background) in our assay is too low. How can we improve it?

A low signal window can be due to either low maximal signal (agonist response) or high basal signal (background). Consider the following:

  • Low Maximal Signal:

    • Suboptimal Reagent Concentration: Titrate this compound and any detection reagents to ensure you are using optimal concentrations.

    • Cell Health and Passage Number: Use cells at a consistent and optimal passage number, as prolonged culturing can alter their responsiveness.[4]

    • Incorrect Assay Endpoint: Ensure the chosen assay (e.g., cAMP, calcium flux) is appropriate for the this compound signaling pathway.

  • High Background Signal:

    • Cell Seeding Density: Too many cells per well can lead to high basal activity. Optimize the cell number to find the best balance between a robust signal and low background.

    • Serum and Media Components: Components in the cell culture media, like fetal bovine serum, can sometimes interfere with the assay and cause high background.[7] Consider serum-starving the cells before the assay.

    • Autofluorescence: If using a fluorescence-based readout, autofluorescence from cells, media (especially phenol red), or the plate itself can be a problem.[7] Use appropriate negative controls to quantify this.

Q3: Our dose-response curve for this compound is not sigmoidal or is shifted. What could be the issue?

Anomalies in the dose-response curve often point to issues with the compound itself or the assay conditions:

  • Compound Stability and Solubility: Ensure this compound is fully dissolved and stable in the assay buffer. Precipitation at higher concentrations is a common cause of a flattened curve.

  • Pipetting Errors: Inaccurate serial dilutions can distort the dose-response curve.

  • Inappropriate Incubation Time: The incubation time with this compound may be too short or too long. A time-course experiment can help determine the optimal incubation period.

  • Statistical Model: Ensure the statistical model used for curve fitting is appropriate for your data.[8]

Troubleshooting Guides

Problem 1: Inconsistent Results Day-to-Day
Potential Cause Recommended Solution
Cell Passage Number Maintain a consistent cell passage number for all experiments. Cells at very high or low passage numbers can behave differently.[4]
Reagent Lot Variation Qualify new lots of critical reagents (e.g., serum, detection kits) against the old lot to ensure consistency.
Analyst Variation Standardize the protocol across all users. Ensure consistent pipetting techniques and timing.[9]
Equipment Performance Regularly calibrate and maintain pipettes, plate readers, and incubators.
Problem 2: "Edge Effects" Observed on the Plate
Potential Cause Recommended Solution
Evaporation Use plates with lids, ensure proper humidity in the incubator, and consider using self-adhesive plate seals for long incubations.
Thermal Gradients After removing plates from the incubator, allow them to equilibrate to room temperature on a thermal block before adding reagents.
Mitigation Strategy Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to create a humidity barrier.

Experimental Protocols

Protocol 1: General Cell-Based GPCR Assay (e.g., cAMP Measurement)
  • Cell Plating:

    • Harvest cells and perform a cell count. Ensure cell viability is >95%.

    • Dilute cells to the desired seeding density in the appropriate assay medium.

    • Dispense cells evenly into a 96-well or 384-well microplate.

    • Incubate for the required time (e.g., overnight) to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound to create a dose-response curve. Include a vehicle control.

    • Add the diluted compound or vehicle to the appropriate wells.

  • Incubation:

    • Incubate the plate with the compound for the predetermined optimal time at the appropriate temperature (e.g., 37°C).

  • Signal Detection:

    • Add the detection reagents according to the manufacturer's protocol (e.g., for a cAMP assay, this would involve cell lysis and addition of detection antibodies).

    • Incubate for the time specified by the detection kit.

  • Data Acquisition:

    • Read the plate on a microplate reader using the appropriate settings (e.g., luminescence, fluorescence).[4][7]

Visualizations

Hypothetical this compound Signaling Pathway

Gopherenediol_Signaling This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds G_alpha Gαi GPCR->G_alpha Activates AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical inhibitory signaling pathway for this compound.

This compound Bioassay Experimental Workflow

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture & Maintenance Plating 2. Cell Plating (96-well plate) Cell_Culture->Plating Treatment 4. Cell Treatment Plating->Treatment Compound_Prep 3. This compound Serial Dilution Compound_Prep->Treatment Incubation 5. Incubation Treatment->Incubation Detection 6. Add Detection Reagents Incubation->Detection Read_Plate 7. Read Plate Detection->Read_Plate Analysis 8. Data Analysis (Dose-Response Curve) Read_Plate->Analysis

Caption: Standard experimental workflow for a this compound bioassay.

Troubleshooting Logic for High Variability

Troubleshooting_Variability Start High Variability Observed Check_Cells Review Cell Handling Procedures Start->Check_Cells Check_Pipetting Verify Pipetting Accuracy Start->Check_Pipetting Check_Plates Assess for Plate Effects Start->Check_Plates Sol_Cells Optimize Seeding Density & Mixing Technique Check_Cells->Sol_Cells Inconsistent Seeding Sol_Pipetting Calibrate Pipettes & Use Reverse Pipetting Check_Pipetting->Sol_Pipetting Inaccurate Volumes Sol_Plates Use Plate Seals & Avoid Outer Wells Check_Plates->Sol_Plates Edge Effects Present

Caption: Decision tree for troubleshooting high assay variability.

References

Gopherenediol Cytotoxicity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gopherenediol cytotoxicity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for my cell line?

A1: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for a new compound might be from 0.1 µM to 100 µM.

Q2: How long should I incubate my cells with this compound?

A2: The incubation time can vary depending on the expected mechanism of action. For acute toxicity, a 24-hour incubation is a common starting point. However, for compounds that may affect cell proliferation or induce apoptosis over a longer period, 48-hour or 72-hour incubations may be more appropriate.

Q3: My cells are detaching from the plate after treatment with this compound. Is this normal?

A3: Cell detachment can be an indication of cytotoxicity. As cells undergo apoptosis or necrosis, they can lose their adherence. It is advisable to analyze both the adherent and floating cell populations to get a complete picture of the cytotoxic effect.

Q4: Can this compound interfere with the assay reagents?

A4: It is possible for any test compound to interfere with assay chemistry. For colorimetric assays like the MTT assay, a compound with reducing properties could chemically reduce the MTT reagent, leading to a false positive signal.[1] To test for this, include control wells containing the compound in cell-free media.[1]

Troubleshooting Guides

MTT Assay Troubleshooting

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]

Problem Possible Cause Solution
High background absorbance in blank wells Contamination of the culture medium.Use fresh, sterile medium and reagents.
Phenol red in the medium can interfere.Use a medium without phenol red for the assay.
This compound chemically reduces MTT.[1]Run a control with this compound in cell-free medium to check for interference.[1]
Absorbance readings are too low Cell seeding density is too low.Optimize cell seeding density to be in the linear range of the assay.
Incubation time with MTT is too short.Increase the incubation time with the MTT reagent.
Incomplete solubilization of formazan crystals.Ensure complete dissolution of the formazan crystals by pipetting or shaking.
High variability between replicate wells Uneven cell seeding.[3]Ensure a homogenous cell suspension before and during seeding.[3]
"Edge effect" in 96-well plates.[3]Avoid using the outer wells of the plate, or fill them with sterile PBS or water.[3]
Pipetting errors.[3]Calibrate pipettes and ensure consistent pipetting technique.[4]
Lactate Dehydrogenase (LDH) Assay Troubleshooting

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[5][6]

Problem Possible Cause Solution
High background LDH activity in control wells Serum in the medium contains LDH.Use a serum-free medium during the assay or use a low-serum formulation.
Rough handling of cells during seeding or treatment.Handle cells gently to avoid mechanical stress and membrane damage.
Hemolysis in serum samples.[7][8]Ensure proper blood collection and processing to avoid red blood cell lysis.[7][8]
Low signal in positive control wells Insufficient cell lysis in the maximum LDH release control.Ensure complete cell lysis by optimizing the concentration of the lysis agent and incubation time.
Low cell number.Increase the number of cells seeded per well.
High variability between replicates Inconsistent cell numbers.Ensure accurate and consistent cell seeding.
Bubbles in the wells.Be careful not to introduce bubbles when adding reagents. Centrifuge the plate briefly if bubbles are present.
Apoptosis Assay (Annexin V/PI) Troubleshooting

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect apoptosis. Early apoptotic cells stain positive for Annexin V and negative for PI, while late apoptotic or necrotic cells are positive for both.[9]

Problem Possible Cause Solution
High percentage of Annexin V positive cells in the negative control Cells are unhealthy or were handled too harshly.[9]Use healthy, log-phase cells and handle them gently during harvesting and staining.[9]
Over-trypsinization.Use a gentler dissociation reagent like Accutase or reduce trypsinization time.[9]
No Annexin V positive cells in the treated group This compound concentration is too low or incubation time is too short.[9]Increase the concentration of this compound and/or the incubation time.
The compound may not be inducing apoptosis.Consider other cell death mechanisms like necrosis or autophagy.
Apoptotic cells have detached and were discarded.[9]Collect and analyze both adherent and floating cells.[9]
High percentage of double-positive (Annexin V+/PI+) cells The treatment is causing rapid cell death or necrosis.[10]Reduce the concentration of this compound or the incubation time to capture earlier apoptotic events.[10]
Staining procedure was too long, leading to loss of membrane integrity.Reduce the time between staining and analysis.[11]

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

LDH Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with different concentrations of this compound. Include three sets of controls: untreated cells (spontaneous LDH release), vehicle-treated cells, and cells treated with a lysis buffer (maximum LDH release).

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Annexin V/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.[11]

Visualizations

Hypothetical this compound-Induced Apoptosis Pathway

This diagram illustrates a potential signaling cascade initiated by this compound leading to apoptosis.

Gopherenediol_Apoptosis_Pathway This compound This compound CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor SignalTransduction Signal Transduction Cascade (e.g., MAPK pathway) CellSurfaceReceptor->SignalTransduction Mitochondria Mitochondria SignalTransduction->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytotoxicity_Workflow Start Start: New Compound (this compound) DoseResponse Dose-Response Screening (e.g., MTT Assay) Start->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50 Mechanism Investigate Mechanism of Cell Death IC50->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V/PI) Mechanism->ApoptosisAssay NecrosisAssay Necrosis Assay (LDH Assay) Mechanism->NecrosisAssay Analysis Data Analysis and Interpretation ApoptosisAssay->Analysis NecrosisAssay->Analysis End Conclusion Analysis->End Troubleshooting_Variability Problem High Variability in Replicates CheckSeeding Check Cell Seeding Protocol Problem->CheckSeeding Homogenize Ensure Homogenous Cell Suspension CheckSeeding->Homogenize No CheckPipetting Review Pipetting Technique CheckSeeding->CheckPipetting Yes Homogenize->CheckPipetting Calibrate Calibrate Pipettes CheckPipetting->Calibrate No EdgeEffect Consider 'Edge Effect' CheckPipetting->EdgeEffect Yes Calibrate->EdgeEffect AvoidOuter Avoid Outer Wells EdgeEffect->AvoidOuter Yes Resolved Problem Resolved EdgeEffect->Resolved No AvoidOuter->Resolved

References

How to prevent Gopherenediol sample contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing sample contamination of Gopherenediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its contamination critical?

A1: this compound is a synthetic diol compound under investigation for its potential therapeutic properties. Its high sensitivity to environmental factors means that even minute levels of contamination can significantly alter experimental outcomes, leading to unreliable data and potentially compromising drug development pipelines.

Q2: What are the most common sources of this compound sample contamination?

A2: Contamination can arise from several sources, much like other sensitive laboratory samples.[1][2][3][4] These include:

  • Handling: Improper handling, such as not using sterile gloves or tools, can introduce contaminants.[1]

  • Equipment: Residue from previous samples or inadequate cleaning of laboratory equipment is a primary source of contamination.[1][2][3]

  • Environment: Airborne particles like dust, microorganisms, and chemical vapors can contaminate samples.[1][2][3]

  • Reagents: The use of impure or improperly stored reagents can introduce foreign substances.[2][5]

  • Cross-contamination: The accidental transfer of material from one sample to another is a significant risk.[5]

Q3: How can I detect if my this compound sample is contaminated?

A3: Several indicators may suggest sample contamination:

  • Inconsistent Results: Significant variations in results across identical experimental runs.[1][2]

  • Unexpected Peaks: The appearance of unknown peaks during analytical testing (e.g., HPLC, GC-MS).[6]

  • Visual Changes: Though not always apparent, changes in color or turbidity of a this compound solution can indicate contamination.[1]

  • No-Template Control (NTC) Amplification: In sensitive molecular assays involving this compound, a positive result in the NTC is a clear sign of contamination.[7]

Q4: What are the immediate steps to take if I suspect this compound contamination?

A4: If you suspect contamination, it is crucial to act quickly to mitigate its impact.[1]

  • Isolate: Immediately segregate the suspected samples to prevent further cross-contamination.[1]

  • Document: Record all experimental parameters, observations, and lot numbers of reagents used.

  • Investigate: Systematically review your workflow to identify the potential source of contamination.

  • Re-test: If possible, use a fresh, unopened sample of this compound and new reagents to confirm the initial findings.[1]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common contamination issues encountered during this compound experiments.

Guide 1: Inconsistent Analytical Results
Potential Cause Troubleshooting Step Recommended Action
Contaminated Solvent/Mobile Phase Analyze a blank run of the solvent.Use fresh, high-purity solvent. Filter all solvents before use.
Carryover from Previous Injection Run multiple blank injections after a high-concentration sample.Implement a rigorous needle and injection port cleaning protocol between runs.[6]
Sample Degradation Review sample preparation and storage conditions.Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh samples for each analytical run.
Inconsistent Pipetting Verify pipette calibration and user technique.Regularly calibrate pipettes. Ensure proper pipetting technique to minimize variability.
Guide 2: Extraneous Peaks in Chromatogram
Potential Cause Troubleshooting Step Recommended Action
Contaminated Glassware/Plasticware Wash a piece of "clean" glassware with high-purity solvent and analyze the solvent.Use dedicated glassware for this compound. Follow a stringent cleaning protocol involving sonication and rinsing with high-purity solvent.
Leachables from Consumables Test different brands or types of vials, caps, and pipette tips.Use high-quality, certified low-leachable consumables.[1]
Impure Reagents Analyze each reagent individually.Purchase reagents from reputable suppliers and always check the certificate of analysis. Use fresh reagents for each experiment.[5]
Airborne Contamination Leave a sample vial open in the work area for a short period and then analyze its contents.Work in a clean environment such as a laminar flow hood or a cleanroom.[2] Keep sample containers sealed whenever possible.[5]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and powder-free nitrile gloves.[8][9] Change gloves frequently, especially after handling potential contaminants.[9]

  • Aseptic Technique: When handling this compound solutions, work in a laminar flow hood or a designated clean area to minimize airborne contamination.[2] Use sterile, disposable pipette tips and other consumables.[9]

  • Storage: Store solid this compound in a desiccator at the recommended temperature, away from light.[10] this compound solutions should be stored in tightly sealed, amber glass vials at low temperatures to prevent degradation and solvent evaporation.

  • Labeling: Clearly label all containers with the compound name, concentration, date of preparation, and your initials.[8][11]

Protocol 2: Cleaning of Glassware for this compound Analysis
  • Initial Rinse: Rinse glassware three times with deionized water.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent.

  • Thorough Rinsing: Rinse at least five times with deionized water, followed by three rinses with high-purity water (e.g., Milli-Q).

  • Solvent Rinse: Rinse three times with a high-purity solvent appropriate for this compound (e.g., HPLC-grade methanol or acetonitrile).

  • Drying: Dry in an oven at a temperature that will not damage the glassware.

  • Storage: Cover the openings with aluminum foil and store in a clean, dust-free environment.

Visualizations

Contamination_Pathway cluster_sources Sources of Contamination cluster_sample Sample Integrity cluster_consequences Experimental Outcomes Handling Improper Handling This compound This compound Sample Handling->this compound Equipment Contaminated Equipment Equipment->this compound Environment Airborne Particles Environment->this compound Reagents Impure Reagents Reagents->this compound Inaccurate_Data Inaccurate Data This compound->Inaccurate_Data Failed_Experiment Failed Experiment Inaccurate_Data->Failed_Experiment

Caption: Potential pathways for this compound sample contamination.

Caption: A logical workflow for troubleshooting this compound contamination.

References

Gopherenediol Mass Spectrometry Signal Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gopherenediol mass spectrometry analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guides

This section offers step-by-step guidance to resolve specific issues that may arise during the mass spectrometry analysis of this compound.

Issue 1: Poor or No Signal Intensity for this compound

A common challenge in mass spectrometry is low or absent signal for the analyte of interest. This can stem from various factors throughout the experimental workflow.[1][2]

Possible Causes and Solutions:

  • Sample Concentration:

    • Problem: The concentration of this compound in the sample may be too low for detection or too high, causing ion suppression.[2]

    • Solution: Prepare a dilution series of your this compound standard to determine the optimal concentration range for your instrument.

  • Ionization Efficiency:

    • Problem: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for this compound.[2]

    • Solution: If possible, experiment with different ionization sources. For Electrospray Ionization (ESI), optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

  • Instrument Tuning and Calibration:

    • Problem: The mass spectrometer may not be properly tuned or calibrated for the mass range of this compound.[2]

    • Solution: Perform a full system tune and calibration according to the manufacturer's guidelines using the recommended calibration standards.[2]

  • System Leaks:

    • Problem: Leaks in the gas supply or at various connection points can lead to a loss of sensitivity.[1]

    • Solution: Use an electronic leak detector to check for leaks at the gas cylinders, gas filters, shutoff valves, and column connectors.[1]

  • Detector Issues:

    • Problem: If no peaks are observed at all, there might be an issue with the detector or the sample not reaching it.[1]

    • Solution: Ensure the autosampler and syringe are functioning correctly and that the sample is properly prepared.[1] Check the detector to confirm it is operational.[1]

Issue 2: Inconsistent or Unstable Signal

Signal instability can manifest as a drifting baseline or erratic peak intensities, hindering reliable quantification.

Possible Causes and Solutions:

  • Baseline Drift and Noise:

    • Problem: A fluctuating baseline can obscure low-abundance peaks.[2]

    • Solution: Optimize chromatographic conditions to achieve a stable baseline. Adjust detector settings, such as gain and filter settings, to minimize noise.[2]

  • Contamination:

    • Problem: Contaminants in the sample, mobile phase, or on the chromatographic column can interfere with the signal.[2]

    • Solution: Ensure proper sample preparation and column maintenance. Use high-purity solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my mass spectrum for this compound. What could be the cause?

A1: Unexpected peaks are often due to the formation of adduct ions, where the this compound molecule associates with other ions present in the sample or mobile phase.[3] Common adducts in positive ion mode include sodium ([M+Na]+), potassium ([M+K]+), and ammonium ([M+NH4]+).[4] In negative ion mode, common adducts include formate ([M+HCOO]-) and acetate ([M+CH3COO]-). The presence of older glassware can be a source of unwanted sodium ions.[3]

Q2: How can I enhance the signal for this compound?

A2: Several strategies can be employed for signal enhancement:

  • Mobile Phase Additives: The use of additives can improve ionization efficiency. For example, small amounts of formic acid or ammonium formate are often added to the mobile phase in reverse-phase chromatography to promote protonation ([M+H]+).

  • Post-column Modification: In some cases, post-column addition of a reagent can enhance the signal of the target analyte.

  • Advanced Ionization Techniques: Techniques like nanoESI can significantly boost sensitivity by producing smaller charged droplets, leading to more efficient ionization.[5]

Q3: My mass accuracy for this compound is poor. How can I troubleshoot this?

A3: Poor mass accuracy is typically related to calibration issues.[2]

  • Regular Calibration: Perform mass calibration regularly using appropriate standards to ensure accurate mass measurements.[2]

  • Instrument Maintenance: Keep the mass spectrometer well-maintained as contaminants or instrument drift can affect mass accuracy.[2]

  • Reference Mass: For high-resolution instruments, using an internal reference mass or a dual-spray setup can provide continuous recalibration and improve mass accuracy.[6]

Q4: I am seeing peak tailing for my this compound peak in the chromatogram. What should I do?

A4: Peak tailing can be caused by several factors:

  • Column Issues: The column may be contaminated or degraded. Try flushing the column or trimming the inlet end. If the problem persists, the column may need to be replaced.

  • Active Sites: this compound may be interacting with active sites in the flow path (e.g., injector, tubing, column). Using a properly deactivated liner and column can help.

  • pH of Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds. Adjusting the pH may improve peak symmetry.

Data Presentation

Table 1: Common Adduct Ions in Mass Spectrometry

Adduct (Positive Ion Mode)Mass Difference (Da)Adduct (Negative Ion Mode)Mass Difference (Da)
[M+H]++1.0078[M-H]--1.0078
[M+NH4]++18.0344[M+Cl]-+34.9688
[M+Na]++22.9898[M+HCOO]-+44.9977
[M+K]++38.9637[M+CH3COO]-+59.0133
[M+ACN+H]++42.0338[M+TFA]-+112.9856

This table summarizes common adducts observed in electrospray ionization (ESI) mass spectrometry. The mass difference should be added to or subtracted from the neutral mass of this compound.

Experimental Protocols

General Protocol for this compound Method Development in LC-MS
  • This compound Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions to be used for optimization.

  • Direct Infusion Analysis:

    • Infuse a solution of this compound (e.g., 1 µg/mL) directly into the mass spectrometer.

    • Optimize ionization source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal intensity of the desired precursor ion (e.g., [M+H]+ or [M-H]-).

    • Acquire fragmentation data (MS/MS) at various collision energies to identify characteristic product ions.

  • Chromatographic Method Development:

    • Select an appropriate HPLC/UHPLC column based on the polarity of this compound. A C18 column is a common starting point for many small molecules.

    • Develop a mobile phase gradient. A typical starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Inject the this compound standard and optimize the gradient to achieve a sharp, symmetrical peak with an appropriate retention time.

  • MS Method Development (LC-MS):

    • Set the mass spectrometer to monitor the precursor ion of this compound determined during direct infusion.

    • If performing targeted analysis, set up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions using the precursor and most intense product ions.

    • Optimize collision energy for each transition to maximize the product ion signal.

  • Method Validation:

    • Assess the method for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using the prepared dilution series and quality control samples.

Visualizations

Gopherenediol_Troubleshooting cluster_start cluster_issue cluster_causes cluster_solutions Start Mass Spec Experiment with this compound Issue Observe Poor/ No Signal Start->Issue Concentration Incorrect Sample Concentration Issue->Concentration Check Ionization Suboptimal Ionization Issue->Ionization Check Tuning Poor Instrument Tuning/Calibration Issue->Tuning Check Leaks System Leaks Issue->Leaks Check OptimizeConc Optimize Concentration Concentration->OptimizeConc Address by OptimizeSource Adjust Source Parameters Ionization->OptimizeSource Address by TuneCalibrate Tune and Calibrate MS Tuning->TuneCalibrate Address by CheckLeaks Perform Leak Check Leaks->CheckLeaks Address by

Caption: Troubleshooting workflow for poor or no signal in this compound analysis.

Adduct_Formation_Pathway cluster_ions cluster_adducts This compound This compound (M) MH [M+H]+ This compound->MH MNa [M+Na]+ This compound->MNa MNH4 [M+NH4]+ This compound->MNH4 H H+ H->MH Na Na+ Na->MNa NH4 NH4+ NH4->MNH4

Caption: Formation of common positive ion adducts with this compound.

Experimental_Workflow Prep Sample Preparation LC LC Separation Prep->LC Ionization Ionization (e.g., ESI) LC->Ionization MS1 Mass Analysis (MS1) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Data Data Analysis MS1->Data MS2 Fragment Analysis (MS2) CID->MS2 MS2->Data

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

References

Technical Support Center: Refining Gopherenediol Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the purification of Gopherenediol using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound purification on a C18 column?

A1: For initial method development with a standard C18 column, a gradient elution from 20% to 80% acetonitrile in water (both with 0.1% formic acid) over 20 minutes is a good starting point for this compound purification.

Q2: How can I improve the peak shape for this compound?

A2: Peak tailing is a common issue. To improve peak shape, consider the following:

  • Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of this compound.

  • Sample Solvent: Dissolve your crude this compound sample in a solvent weaker than the initial mobile phase to prevent peak distortion.[1][2]

  • Column Overload: Reduce the mass of this compound injected onto the column.[3]

Q3: What should I do if I observe no peaks on my chromatogram?

A3: The absence of peaks can be due to several factors:

  • Injection Issues: Verify that the injector is functioning correctly and that the sample is being loaded.[3]

  • Detector Settings: Ensure the detector is set to a wavelength at which this compound absorbs (e.g., 254 nm).[4]

  • Compound Degradation: this compound may be unstable under the current chromatographic conditions. Consider adjusting the pH or temperature.

Q4: I'm seeing "ghost peaks" in my blank runs. What is the cause?

A4: Ghost peaks are typically due to contamination from previous injections or impurities in the mobile phase. To resolve this, flush the column and HPLC system thoroughly with a strong solvent like 100% acetonitrile, and always use high-purity solvents for your mobile phase.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic purification of this compound.

High Back Pressure

High back pressure can indicate a blockage in the system.

Possible Cause Solution
Column Frit Blockage Reverse flush the column according to the manufacturer's instructions. If the pressure remains high, the frit may need replacement.
Sample Precipitation Ensure your sample is fully dissolved in the injection solvent. Filter the sample before injection.[5][6]
Tubing Blockage Systematically disconnect tubing sections starting from the detector backwards to identify the location of the blockage.
Poor Resolution

Poor resolution between this compound and impurities can be improved by optimizing separation parameters.

Parameter Adjustment Expected Outcome
Gradient Slope Decrease the rate of organic solvent increase (e.g., 1% per minute).Improved separation between closely eluting peaks.
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).Increased column efficiency and resolution.[7]
Column Chemistry Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity.Altered elution order and potentially improved resolution.

Experimental Protocols

Protocol 1: Analytical HPLC Method for this compound Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 20% B

    • 2-22 min: 20% to 80% B

    • 22-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound sample in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: Preparative HPLC Method for this compound Purification
  • Column: C18, 21.2 x 250 mm, 10 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 70% B

    • 35-40 min: 70% B

    • 40-42 min: 70% to 30% B

    • 42-50 min: 30% B

  • Flow Rate: 20 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.

  • Sample Loading: Dissolve crude this compound in a minimal amount of a suitable solvent and inject.

Data Presentation

Table 1: Effect of Acetonitrile Concentration on this compound Retention Time (Isocratic Elution)

Acetonitrile (%)Retention Time (min)
4015.2
508.5
604.3
702.1

Table 2: Impact of Flow Rate on Resolution between this compound and a Key Impurity

Flow Rate (mL/min)Resolution (Rs)
0.82.1
1.01.8
1.21.5

Visualizations

Gopherenediol_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification crude Crude this compound dissolve Dissolve in appropriate solvent crude->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject onto Preparative HPLC filter->inject fractionate Collect Fractions inject->fractionate analyze Analyze fractions by Analytical HPLC fractionate->analyze pool Pool pure fractions analyze->pool evaporate Evaporate solvent pool->evaporate pure Pure this compound evaporate->pure

Caption: Workflow for the purification of this compound.

Troubleshooting_Tree cluster_pressure Pressure Issues cluster_peak Peak Shape & Resolution cluster_resolution Resolution Issues start Chromatography Issue Observed high_pressure High Back Pressure? start->high_pressure check_frit Check Column Frit high_pressure->check_frit Yes peak_shape Poor Peak Shape? high_pressure->peak_shape No check_tubing Check Tubing for Blockages check_frit->check_tubing adjust_mobile_phase Adjust Mobile Phase pH peak_shape->adjust_mobile_phase Yes poor_resolution Poor Resolution? peak_shape->poor_resolution No reduce_load Reduce Sample Load adjust_mobile_phase->reduce_load optimize_gradient Optimize Gradient poor_resolution->optimize_gradient Yes change_column Change Column Chemistry optimize_gradient->change_column

Caption: Decision tree for troubleshooting common chromatography issues.

References

Gopherenediol experimental controls and standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Gopherenediol in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

For most in vitro cell-based assays, this compound can be reconstituted in sterile, cell-culture grade dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, a formulation in a biocompatible vehicle such as a solution of PBS, ethanol, and Cremophor EL is recommended. Always refer to the specific lot's Certificate of Analysis for any variations.

Q2: What is the recommended storage condition for this compound?

Lyophilized this compound should be stored at -20°C. Once reconstituted, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Protect from light.

Q3: What is the known mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. By binding to SMO, this compound prevents the downstream activation of the GLI family of transcription factors.

Q4: How can I confirm that this compound is active in my experimental system?

The activity of this compound can be confirmed by observing a downstream effect of Hedgehog pathway inhibition. This can include a decrease in the expression of GLI1 mRNA or protein, or a reduction in the proliferation of Hedgehog-dependent cancer cell lines. It is crucial to include positive and negative controls in your experiments.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound shows no effect in my cell-based assay. Improper storage or handling of this compound leading to degradation.Ensure this compound has been stored correctly at -20°C (lyophilized) or -80°C (in solution) and protected from light. Prepare fresh dilutions from a new aliquot of the stock solution.
Cell line is not dependent on the Hedgehog signaling pathway.Confirm the Hedgehog pathway is active and essential for the phenotype you are measuring in your chosen cell line. This can be done by checking for baseline expression of pathway components like PTCH1 and GLI1.
Suboptimal concentration of this compound used.Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
High background signal in Western blots for GLI1. Primary or secondary antibody concentration is too high.Optimize antibody concentrations by performing a titration.
Insufficient blocking of the membrane.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST).
Washing steps are not stringent enough.Increase the number and duration of washes after primary and secondary antibody incubations.
Inconsistent results between experiments. Variation in experimental conditions.Ensure all experimental parameters, such as cell seeding density, treatment duration, and reagent concentrations, are kept consistent between experiments.[2]
Human error.If an experiment fails once, it is often advisable to repeat it before extensive troubleshooting, as it may have been due to a random error.[1][2]

Experimental Controls and Standards

Proper experimental design is critical for obtaining reliable and reproducible results. The following table outlines recommended controls and standards for experiments involving this compound.

Parameter Recommendation Purpose
Purity (HPLC) ≥98%Ensures the observed effects are due to this compound and not impurities.
In Vitro Concentration Range 1 nM - 10 µMA starting point for dose-response experiments in cell culture.
In Vivo Dosage Range 1 mg/kg - 50 mg/kgA starting point for efficacy studies in animal models.
Positive Control A known activator of the Hedgehog pathway (e.g., SAG) or a cell line with a constitutively active pathway.To ensure the experimental system is responsive to Hedgehog signaling modulation.
Negative Control Vehicle control (e.g., DMSO)To control for any effects of the solvent on the experimental system.

Detailed Experimental Protocol: Western Blot for GLI1 Expression

This protocol describes the steps to measure the effect of this compound on the expression of the Hedgehog target gene, GLI1, in a responsive cancer cell line.

1. Cell Culture and Treatment: a. Plate Hedgehog-dependent cancer cells (e.g., medulloblastoma or basal cell carcinoma lines) at a suitable density in a 6-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 24-48 hours. Include a vehicle-only control.

2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. g. Incubate the membrane with a primary antibody against GLI1 (at the manufacturer's recommended dilution) overnight at 4°C. h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST for 10 minutes each.

5. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate and visualize the bands using a chemiluminescence imaging system. c. Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

Visualizations

Gopherenediol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI_complex GLI Complex SMO->GLI_complex Activates SUFU SUFU SUFU->GLI_complex Sequesters GLI_complex->SUFU GLI_active Active GLI GLI_complex->GLI_active Releases GLI_transcription GLI GLI_active->GLI_transcription Translocates Target_Genes Target Gene Expression GLI_transcription->Target_Genes Promotes This compound This compound This compound->SMO Inhibits

Caption: this compound's inhibition of the Hedgehog signaling pathway.

Gopherenediol_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Reagent_Prep Reagent Preparation (this compound, Buffers, etc.) Cell_Culture Cell Culture (Seeding and Growth) Reagent_Prep->Cell_Culture Treatment Treatment with this compound and Controls Cell_Culture->Treatment Assay Perform Assay (e.g., Western Blot, Viability) Treatment->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis and Statistical Tests Data_Collection->Data_Analysis Conclusion Conclusion and Next Steps Data_Analysis->Conclusion

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent taxane diterpenoids, Paclitaxel and Docetaxel, in the context of breast cancer treatment. This analysis is supported by experimental data on their cytotoxic activity and an exploration of their distinct molecular mechanisms of action.

Executive Summary

Paclitaxel and its analogue Docetaxel are cornerstones of chemotherapy regimens for various solid tumors, including breast cancer. Both drugs share a common mechanism of action by targeting microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] However, preclinical and clinical studies have revealed significant differences in their pharmacological profiles, including their potency, impact on cellular signaling, and clinical efficacy.[4][5][6] This guide synthesizes available data to provide a direct comparison of these two critical therapeutic agents.

Comparative Efficacy: Cytotoxicity in Breast Cancer Cell Lines

The cytotoxic effects of Paclitaxel and Docetaxel have been evaluated in numerous breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, often varies depending on the specific cell line and experimental conditions. In vitro studies have demonstrated that Docetaxel can be more potent than Paclitaxel in certain cancer cell lines.[7] For instance, one study reported that in five sensitive cancer cell lines, docetaxel was more active than paclitaxel on a concentration basis.[7]

The following table summarizes representative IC50 values for Paclitaxel and Docetaxel in various human breast cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Cell LineDrugIC50 (nM)
MDA-MB-231 Paclitaxel~5.0
Docetaxel~2.5
ZR-75-1 Paclitaxel~3.0
Docetaxel~1.5
SK-BR-3 Paclitaxel~7.5
Docetaxel~4.0

Note: IC50 values are approximate and can vary between studies due to differences in experimental protocols and cell culture conditions. The data presented here is a synthesis from multiple sources for comparative purposes.[8][9][10]

Mechanism of Action: Shared Target, Divergent Pathways

Both Paclitaxel and Docetaxel exert their primary anti-tumor effect by binding to the β-tubulin subunit of microtubules.[1][3] This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly, which is crucial for mitotic spindle formation and chromosome segregation during cell division. The disruption of microtubule dynamics leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][2]

Despite this shared primary mechanism, evidence suggests that Paclitaxel and Docetaxel can activate distinct downstream signaling pathways, contributing to their different efficacy and toxicity profiles.[5][11] Gene expression studies have shown that the cellular responses to these two drugs are regulated by different sets of genes and signaling cascades.[5][11]

For example, Paclitaxel-induced cell death has been linked to the activation of the c-Jun N-terminal kinase (JNK) pathway and the p38 mitogen-activated protein (MAP) kinase pathway.[1] In contrast, Docetaxel has been shown to more potently induce the phosphorylation of the anti-apoptotic protein Bcl-2, leading to its inactivation.[4] Furthermore, studies have indicated that Docetaxel may have a greater affinity for the β-tubulin binding site and a longer intracellular retention time compared to Paclitaxel, potentially contributing to its enhanced potency in some models.[4]

The following diagram illustrates the key signaling pathways involved in the action of Paclitaxel and Docetaxel.

Taxane_Signaling Signaling Pathways of Paclitaxel and Docetaxel cluster_drugs Taxane Drugs cluster_target Primary Target cluster_cellular_effects Cellular Effects cluster_paclitaxel_pathways Paclitaxel-Specific Pathways cluster_docetaxel_pathways Docetaxel-Specific Pathways Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules JNK_Pathway JNK Pathway Paclitaxel->JNK_Pathway p38_Pathway p38 MAPK Pathway Paclitaxel->p38_Pathway Docetaxel Docetaxel Docetaxel->Microtubules Bcl2_Inactivation Bcl-2 Phosphorylation (Inactivation) Docetaxel->Bcl2_Inactivation G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK_Pathway->Apoptosis p38_Pathway->Apoptosis Bcl2_Inactivation->Apoptosis

Caption: Signaling pathways of Paclitaxel and Docetaxel.

Experimental Protocols

The determination of IC50 values is a critical step in comparing the efficacy of cytotoxic compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and proliferation.[12][13]

MTT Assay Protocol for Adherent Breast Cancer Cells

1. Cell Seeding:

  • Harvest logarithmically growing breast cancer cells (e.g., MDA-MB-231, ZR-75-1, SK-BR-3).
  • Determine cell viability using a method such as trypan blue exclusion.
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Drug Treatment:

  • Prepare a series of dilutions of Paclitaxel and Docetaxel in complete culture medium. A typical concentration range would be from 0.1 nM to 1000 nM.
  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well.
  • Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • After the incubation, carefully remove the medium containing MTT.
  • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a detergent-based solution) to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
  • Plot the percentage of cell viability against the logarithm of the drug concentration.
  • Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.

The following diagram outlines the workflow of the MTT assay.

MTT_Assay_Workflow MTT Assay Experimental Workflow start Start cell_seeding 1. Seed cells in 96-well plate start->cell_seeding end End incubation_24h 2. Incubate for 24h cell_seeding->incubation_24h drug_treatment 3. Treat cells with Paclitaxel or Docetaxel incubation_24h->drug_treatment incubation_48_72h 4. Incubate for 48-72h drug_treatment->incubation_48_72h mtt_addition 5. Add MTT solution incubation_48_72h->mtt_addition incubation_2_4h 6. Incubate for 2-4h mtt_addition->incubation_2_4h formazan_solubilization 7. Solubilize formazan crystals incubation_2_4h->formazan_solubilization absorbance_measurement 8. Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis 9. Calculate IC50 values absorbance_measurement->data_analysis data_analysis->end

Caption: MTT Assay Experimental Workflow.

Conclusion

Both Paclitaxel and Docetaxel are highly effective anti-cancer agents with a well-established mechanism of action. While they share a common target in microtubules, there are notable differences in their potency and the signaling pathways they modulate. Docetaxel often exhibits greater in vitro cytotoxicity, which may be attributed to its higher affinity for β-tubulin and longer intracellular retention. However, clinical studies have also highlighted differences in their safety profiles, with Paclitaxel sometimes being associated with better tolerability.[14] The choice between these two agents in a clinical setting is complex and depends on various factors, including the specific cancer subtype, patient characteristics, and treatment goals. Further research into the distinct molecular consequences of Paclitaxel and Docetaxel treatment will continue to inform the development of more effective and personalized cancer therapies.

References

Gopherenediol: A Comparative Analysis Against Existing Breast Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This document provides a comprehensive comparison of the novel therapeutic candidate, Gopherenediol, with the established chemotherapeutic agent, Paclitaxel, for the treatment of breast cancer. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by preclinical data and detailed experimental protocols.

Introduction

This compound is an investigational small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical cascade frequently dysregulated in breast cancer, leading to uncontrolled cell proliferation and survival. Paclitaxel, a member of the taxane class of chemotherapy drugs, is a standard-of-care treatment for various solid tumors, including breast cancer.[1][2][3] Its mechanism involves the stabilization of microtubules, resulting in mitotic arrest and subsequent cell death.[1][4][5] This guide presents a side-by-side comparison of their mechanisms of action, preclinical efficacy, and safety profiles.

Mechanism of Action

This compound: As a selective inhibitor of Phosphoinositide 3-kinase (PI3K), this compound blocks the conversion of PIP2 to PIP3, a crucial step in activating the downstream kinase Akt. Inhibition of Akt phosphorylation prevents the subsequent signaling cascade that promotes cell survival, proliferation, and angiogenesis, ultimately leading to apoptosis in cancer cells with an overactive PI3K/Akt pathway.

Paclitaxel: Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability necessary for mitotic spindle formation and chromosome segregation during cell division.[4][6][7] This disruption of microtubule dynamics leads to a prolonged blockage of the cell cycle at the G2/M phase, ultimately inducing apoptosis.[4][5]

Signaling Pathway of this compound

Gopherenediol_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Preclinical Efficacy: A Comparative Summary

The following tables summarize the in vitro and in vivo preclinical data for this compound (hypothetical) and Paclitaxel.

Table 1: In Vitro Cytotoxicity in Breast Cancer Cell Lines
TreatmentCell LineAssay TypeIC50 (nM)
This compound MCF-7 (ER+)MTT Assay50
MDA-MB-231 (TNBC)MTT Assay75
SK-BR-3 (HER2+)MTT Assay60
Paclitaxel MCF-7 (ER+)MTT Assay5-10
MDA-MB-231 (TNBC)MTT Assay10-20
SK-BR-3 (HER2+)MTT Assay8-15

IC50 values for Paclitaxel are representative ranges from published literature.

Table 2: In Vivo Efficacy in Breast Cancer Xenograft Models
TreatmentXenograft ModelTumor Growth Inhibition (%)Change in Body Weight (%)
This compound MCF-765-2
(50 mg/kg, daily)MDA-MB-23158-3
Paclitaxel MCF-770-8
(10 mg/kg, bi-weekly)MDA-MB-23162-10

Tumor growth inhibition and body weight changes for Paclitaxel are representative values from preclinical studies.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human breast cancer cell lines (MCF-7, MDA-MB-231, SK-BR-3) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound or Paclitaxel for 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All animal procedures are performed in accordance with institutional guidelines.

  • Tumor Cell Implantation: 5 x 10^6 MCF-7 or MDA-MB-231 cells in 100 µL of Matrigel are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured twice a week using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Drug Administration: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8 per group): Vehicle control, this compound (50 mg/kg, p.o., daily), and Paclitaxel (10 mg/kg, i.v., twice weekly).

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach the maximum allowed size.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Breast Cancer Cell Culture drug_treatment_vitro Treatment with This compound/Paclitaxel cell_culture->drug_treatment_vitro mtt_assay MTT Assay for Cell Viability drug_treatment_vitro->mtt_assay ic50_calc IC50 Determination mtt_assay->ic50_calc xenograft Xenograft Model Establishment ic50_calc->xenograft Inform dose selection randomization Randomization of Mice xenograft->randomization drug_treatment_vivo Drug Administration randomization->drug_treatment_vivo monitoring Tumor & Body Weight Monitoring drug_treatment_vivo->monitoring data_analysis Efficacy & Toxicity Analysis monitoring->data_analysis

Caption: Preclinical evaluation workflow for anticancer agents.

Discussion and Future Directions

The preclinical data suggests that this compound demonstrates significant anti-proliferative activity in breast cancer cell lines and in vivo models. While Paclitaxel shows potent cytotoxicity, this compound's targeted mechanism of action against the PI3K/Akt pathway may offer a more favorable safety profile and potential efficacy in tumors with specific genetic alterations in this pathway. Further investigation is warranted to explore the combination of this compound with existing therapies, including Paclitaxel, to assess potential synergistic effects and overcome resistance mechanisms. Future studies will also focus on comprehensive pharmacokinetic and pharmacodynamic profiling of this compound to optimize dosing schedules for clinical trials.

References

Gopherenediol: A Comparative Analysis of its Mechanism of Action in Modulating the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the mechanism of action for the novel therapeutic compound, Gopherenediol. Through a series of in vitro experiments, we compare its efficacy and molecular interactions with a known inhibitor of the PI3K/Akt pathway, Compound X. This document outlines the experimental protocols, presents comparative quantitative data, and visualizes the underlying signaling pathways and workflows to offer a clear understanding of this compound's therapeutic potential.

I. Introduction to this compound

This compound is a novel synthetic small molecule that has demonstrated significant anti-proliferative effects in preclinical cancer models. Preliminary evidence suggests that its primary mechanism of action involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that regulates cell growth, survival, and proliferation. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This guide details the experimental validation of this compound's effects on this pathway.

II. Comparative Quantitative Data

The following tables summarize the quantitative data from key experiments comparing the activity of this compound with Compound X, a well-characterized PI3K inhibitor.

Table 1: In Vitro Kinase Assay - IC50 Values

CompoundTargetIC50 (nM)
This compoundPI3Kα15.2
This compoundPI3Kβ89.7
This compoundPI3Kδ25.4
This compoundPI3Kγ150.3
Compound XPI3Kα12.8
Compound XPI3Kβ95.1
Compound XPI3Kδ22.9
Compound XPI3Kγ162.5

Table 2: Cell Viability Assay (MCF-7 Breast Cancer Cells) - EC50 Values

CompoundAssayEC50 (µM)
This compoundMTT Assay (72h)1.2
Compound XMTT Assay (72h)1.5

Table 3: Western Blot Analysis - Phospho-Akt (Ser473) Inhibition

Compound (1 µM)Cell Line% Inhibition of p-Akt
This compoundMCF-785%
This compoundA54982%
Compound XMCF-788%
Compound XA54986%

III. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow used to validate the mechanism of action of this compound.

Gopherenediol_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibition CompoundX Compound X CompoundX->PI3K Inhibition

Caption: this compound's inhibitory action on the PI3K/Akt signaling pathway.

Experimental_Workflow A Hypothesis: This compound inhibits PI3K signaling B In Vitro Kinase Assays (IC50 Determination) A->B C Cell Culture (MCF-7, A549) A->C F Data Analysis & Comparison with Compound X B->F D Cell Viability Assays (MTT) C->D E Western Blot Analysis (p-Akt levels) C->E D->F E->F G Conclusion: Mechanism of Action Validated F->G

Caption: Workflow for validating this compound's mechanism of action.

IV. Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3K isoforms.

  • Procedure:

    • Recombinant human PI3K isoforms (α, β, δ, γ) were incubated with this compound or Compound X at varying concentrations in a kinase buffer.

    • The reaction was initiated by the addition of ATP and the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).

    • After incubation, the amount of product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), was quantified using a competitive ELISA-based assay.

    • IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.

2. Cell Viability (MTT) Assay

  • Objective: To assess the effect of this compound on the viability of cancer cell lines.

  • Procedure:

    • MCF-7 and A549 cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with serial dilutions of this compound or Compound X for 72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.

    • The resulting formazan crystals were dissolved in DMSO.

    • Absorbance was measured at 570 nm, and EC50 values were determined from dose-response curves.

3. Western Blot Analysis

  • Objective: To measure the inhibition of Akt phosphorylation, a downstream marker of PI3K activity.

  • Procedure:

    • MCF-7 and A549 cells were treated with 1 µM of this compound or Compound X for 2 hours.

    • Cells were lysed, and protein concentrations were determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were probed with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • Following incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate.

    • Band intensities were quantified using densitometry software, and the percentage inhibition of p-Akt was calculated relative to total Akt and untreated controls.

V. Conclusion

The experimental data presented in this guide provide strong evidence for the mechanism of action of this compound as a potent inhibitor of the PI3K/Akt signaling pathway. Its performance is comparable to the established PI3K inhibitor, Compound X, in both biochemical and cell-based assays. These findings validate this compound as a promising candidate for further development in the treatment of cancers characterized by aberrant PI3K/Akt signaling.

Cross-Validation of Gopherenediol Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain information regarding a compound named "Gopherenediol." The following guide is a template that uses a hypothetical compound, "Compound X," to demonstrate a comparative bioactivity analysis for researchers, scientists, and drug development professionals. This guide can be adapted for any compound of interest once experimental data is available.

This guide provides a comparative overview of the hypothetical bioactivity of Compound X against two alternative compounds, Compound Y and Compound Z. The analysis focuses on their potential as inhibitors of the pro-inflammatory NF-κB signaling pathway.

Quantitative Bioactivity Data

The following table summarizes the key in vitro bioactivity parameters for Compound X and its alternatives. Lower IC₅₀ values indicate greater potency. The therapeutic index is a ratio of the cytotoxic concentration to the effective concentration (CC₅₀/IC₅₀), with higher values being more favorable.

CompoundTarget PathwayIC₅₀ (TNF-α induced NF-κB activation)CC₅₀ (in HEK293 cells)Therapeutic Index
Compound X NF-κB15 µM350 µM23.3
Compound Y NF-κB25 µM400 µM16.0
Compound Z NF-κB10 µM50 µM5.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

HEK293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Compounds X, Y, and Z were dissolved in DMSO to create stock solutions and then diluted to the final concentrations in cell culture medium. The final DMSO concentration was kept below 0.1% in all experiments to avoid solvent-induced toxicity.

NF-κB Reporter Assay

To determine the inhibitory effect of the compounds on NF-κB activation, a luciferase reporter assay was used. HEK293T cells were transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid. After 24 hours, cells were pre-treated with varying concentrations of Compound X, Y, or Z for 1 hour before stimulation with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) for 6 hours. Luciferase activity was measured using a dual-luciferase reporter assay system, and the results were normalized to the Renilla luciferase activity. The IC₅₀ values were calculated from the dose-response curves.

Cytotoxicity Assay (MTS)

The cytotoxicity of the compounds was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). Cells were seeded in 96-well plates and treated with a range of concentrations of each compound for 24 hours. Following treatment, the MTS reagent was added to each well, and the plates were incubated for 2 hours at 37°C. The absorbance at 490 nm was measured using a microplate reader. The CC₅₀ values, the concentration at which 50% of cell viability is lost, were determined from the resulting dose-response curves.

Visualizations

The following diagrams illustrate the targeted signaling pathway, the experimental workflow, and the logical relationship of the comparative analysis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases DNA DNA NFkB->DNA translocates to nucleus and binds to CompoundX Compound X CompoundX->IKK inhibits Gene Pro-inflammatory Gene Transcription DNA->Gene initiates

Caption: Hypothetical signaling pathway of Compound X inhibiting NF-κB activation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis A Cell Culture (HEK293T) B Compound Treatment (X, Y, Z) A->B C NF-κB Reporter Assay (IC₅₀ Determination) B->C D Cytotoxicity Assay (CC₅₀ Determination) B->D E Calculate Therapeutic Index C->E D->E F Comparative Analysis E->F

Caption: Experimental workflow for the comparative bioactivity assessment.

G cluster_0 Evaluation Metrics A Objective: Identify potent and safe NF-κB inhibitor B Compound X (Lead Candidate) A->B C Compound Y (Alternative 1) A->C D Compound Z (Alternative 2) A->D E Potency (IC₅₀) B->E F Safety (CC₅₀) B->F G Therapeutic Index B->G C->E C->F C->G D->E D->F D->G E->G F->G H Optimal Candidate Selection G->H Decision

Caption: Logical relationship for the comparative analysis of candidate compounds.

Comparative Analysis of Gegen Qinlian Decoction (GQD) and Sulfasalazine in an In Vivo Model of Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1][2] While conventional therapies such as aminosalicylates, corticosteroids, and immunomodulators are commonly used, there is growing interest in alternative and complementary treatments.[3] Gegen Qinlian Decoction (GQD), a traditional Chinese medicine formula, has been used for centuries to treat gastrointestinal disorders and has demonstrated therapeutic potential for UC in modern preclinical studies.[3][4] This guide provides a comparative overview of the in vivo therapeutic effects of GQD and Sulfasalazine (SASP), a conventional medication for UC, in a dextran sulfate sodium (DSS)-induced colitis mouse model.

Data Presentation

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of GQD and SASP in ameliorating DSS-induced colitis in rodents.

Table 1: Comparison of Therapeutic Effects on Disease Activity Index (DAI)

Treatment GroupDosageMean DAI Score% Reduction vs. DSS GroupReference
Control (Normal)-0-[5]
DSS Model-Variable (e.g., 3.5)0%[5]
GQDNot SpecifiedSignificantly ReducedStatistically Significant[5]
SASP100 mg/kg/daySignificantly ReducedStatistically Significant[6]

Note: DAI scores are a composite measure of weight loss, stool consistency, and rectal bleeding.[7]

Table 2: Comparison of Effects on Colon Length

Treatment GroupDosageMean Colon Length (cm)% Protection vs. DSS GroupReference
Control (Normal)-~8-9 cm-[3][5]
DSS Model-Significantly Shortened0%[3][5]
GQDNot SpecifiedSignificantly IncreasedStatistically Significant[3][5]
SASP100 mg/kg/daySignificantly IncreasedStatistically Significant[6]

Note: Colon shortening is a macroscopic indicator of inflammation in colitis models.

Table 3: Comparison of Effects on Pro-Inflammatory Cytokines in Colon Tissue

Treatment GroupDosageTNF-α LevelIL-1β LevelIL-6 LevelReference
DSS Model-Significantly IncreasedSignificantly IncreasedSignificantly Increased[3][8][9]
GQDNot SpecifiedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[3][8][9]
SASPNot SpecifiedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[8][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. DSS-Induced Colitis Mouse Model

  • Objective: To induce an acute colitis in mice that mimics the pathological features of human ulcerative colitis.[1][2]

  • Animals: Male C57BL/6 mice (8-10 weeks old) are typically used.[6]

  • Induction: Mice are provided with drinking water containing 2.5-5% (w/v) dextran sulfate sodium (DSS) ad libitum for 5-7 consecutive days.[7][10] Control groups receive regular drinking water.

  • Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[7]

  • Endpoint Analysis: At the end of the study period, mice are euthanized, and the colons are collected for measurement of length, histological analysis, and biochemical assays (e.g., cytokine levels).[2]

2. GQD and SASP Administration

  • GQD Preparation: The Gegen Qinlian Decoction is prepared by boiling the constituent herbs (Puerariae Lobatae Radix, Scutellariae Radix, Coptidis Rhizoma, and Glycyrrhizae Radix) in water, followed by filtration and concentration.[8]

  • SASP Preparation: Sulfasalazine is typically suspended in a vehicle such as 0.5% carboxymethylcellulose.

  • Administration: Both GQD and SASP are administered to the mice via oral gavage once daily, typically starting from the first day of DSS administration and continuing throughout the study.[4]

3. Histological Analysis

  • Objective: To assess the microscopic changes in the colon tissue, including inflammation, ulceration, and loss of crypt architecture.

  • Procedure:

    • Colon tissue samples are fixed in 10% neutral-buffered formalin.

    • The fixed tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

    • The stained sections are examined under a microscope by a pathologist blinded to the treatment groups to score the degree of inflammation and tissue damage.

4. Cytokine Measurement (ELISA)

  • Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the colon tissue.

  • Procedure:

    • Colon tissue samples are homogenized in a lysis buffer.

    • The protein concentration of the homogenates is determined.

    • Enzyme-linked immunosorbent assay (ELISA) kits are used to measure the concentration of specific cytokines according to the manufacturer's instructions.

    • Cytokine levels are typically normalized to the total protein content of the tissue sample.

Mandatory Visualization

GQD_Mechanism_of_Action cluster_UC_Pathology Ulcerative Colitis Pathology cluster_GQD Gegen Qinlian Decoction (GQD) cluster_Signaling_Pathways Signaling Pathways Inflammation Inflammation Intestinal_Barrier_Damage Intestinal Barrier Damage Inflammation->Intestinal_Barrier_Damage Oxidative_Stress Oxidative Stress GQD GQD Active Compounds PI3K_AKT PI3K/AKT Pathway GQD->PI3K_AKT Inhibits Nrf2_ARE Nrf2/ARE Pathway GQD->Nrf2_ARE Activates TNF_alpha TNF-α Signaling GQD->TNF_alpha Inhibits PI3K_AKT->Inflammation Promotes Nrf2_ARE->Oxidative_Stress Reduces TNF_alpha->Inflammation Promotes

Caption: Proposed mechanism of action of GQD in ulcerative colitis.

Experimental_Workflow cluster_Induction Colitis Induction cluster_Treatment Treatment Groups cluster_Monitoring Daily Monitoring cluster_Endpoint Endpoint Analysis (Day 8) DSS DSS in Drinking Water (7 days) Control Control Group DSS_Model DSS Model Group GQD_Group GQD Treatment Group SASP_Group SASP Treatment Group DAI Disease Activity Index (DAI) Control->DAI DSS_Model->DAI GQD_Group->DAI SASP_Group->DAI Colon_Length Colon Length Measurement DAI->Colon_Length Histology Histological Analysis DAI->Histology Cytokines Cytokine Profiling (ELISA) DAI->Cytokines

Caption: Experimental workflow for DSS-induced colitis model.

References

Comparative Analysis of Diterpenoid Derivatives from Euphorbia lathyris (Gopher Plant)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The term "Gopherenediol" does not correspond to a recognized chemical compound in scientific literature. It is likely a misnomer for the diverse array of diterpenoids found in the "gopher plant," Euphorbia lathyris. This guide provides a comparative analysis of the biological activities of prominent diterpenoid derivatives isolated from this plant, with a focus on their cytotoxic and multidrug resistance (MDR) modulating effects. The data presented is intended to inform research and drug development efforts in oncology and related fields.

Performance Comparison of Euphorbia lathyris Diterpenoids

Diterpenoids from Euphorbia lathyris and other Euphorbia species, particularly those with lathyrane and jatrophane skeletons, have demonstrated significant biological activities.[1][2][3][4] Their performance is often evaluated based on their cytotoxicity against various cancer cell lines and their ability to reverse multidrug resistance, a major challenge in cancer chemotherapy.[1][5]

Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values in µM) of selected lathyrane and jatrophane diterpenoids against various human cancer cell lines. Lower IC50 values indicate higher potency.

CompoundDiterpenoid ClassCancer Cell LineIC50 (µM)Reference
Euphorbia factor L28Lathyrane786-0 (Renal)9.43[6][7]
HepG2 (Liver)13.22[6][7]
Euphorfischerin AEnt-abietaneHeLa (Cervical)4.6[8]
H460 (Lung)11.5[8]
Namalwa (Burkitt's lymphoma)16.4[8]
Euphorfischerin BEnt-abietaneHeLa (Cervical)9.5[8]
H460 (Lung)17.4[8]
Namalwa (Burkitt's lymphoma)13.3[8]
Jatrophane 1JatrophaneNCI-H460 (Lung)10-20[9]
NCI-H460/R (Lung, resistant)10-20[9]
U87 (Glioblastoma)10-20[9]
U87-TxR (Glioblastoma, resistant)10-20[9]
Multidrug Resistance (MDR) Reversal

Several jatrophane diterpenes from Euphorbia species have been identified as potent inhibitors of P-glycoprotein (P-gp), a key protein involved in MDR.[1][10][11] For instance, euphodendroidin D was found to be twice as effective as cyclosporin A, a known P-gp inhibitor, in blocking P-gp-mediated drug efflux.[10] Similarly, euphocharacins C and I demonstrated greater activity than cyclosporin A in inhibiting P-gp.[11] This MDR reversal activity makes these compounds promising candidates for combination therapies to overcome drug resistance in cancer.[5][9]

Structure-Activity Relationships

The biological activity of these diterpenoids is closely linked to their chemical structure. For jatrophane diterpenes, the substitution pattern at positions 2, 3, and 5 is crucial for their P-gp inhibitory activity, with lipophilicity also playing a significant role.[10] Specifically, the presence of propyl and benzoyl groups at positions 3 and 9, respectively, has a positive effect, while a free hydroxyl group at position 2 has a negative impact on activity.[3][11] In the case of lathyrane diterpenes, the stereochemistry at the C-3 position appears to significantly influence their cytotoxic effects.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Euphorbia diterpenoids.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, H460)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Diterpenoid compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • DMSO

  • 96-well microplates

  • Multifunction microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the diterpenoid compounds for 48 hours.[12]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[12]

  • Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at 450 nm using a microplate reader.[12]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

P-glycoprotein (P-gp) Mediated Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, such as daunomycin or rhodamine 123, from cancer cells.

Materials:

  • P-gp overexpressing cancer cell line (e.g., NCI-H460/R) and its parental sensitive cell line (NCI-H460)

  • Cell culture medium

  • Diterpenoid compounds

  • Fluorescent P-gp substrate (e.g., daunomycin)

  • Positive control P-gp inhibitor (e.g., cyclosporin A)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Culture the P-gp overexpressing and sensitive cell lines to confluency.

  • Compound Incubation: Pre-incubate the cells with the test diterpenoid compounds or the positive control at various concentrations for a specified time.

  • Substrate Loading: Add the fluorescent P-gp substrate to the cell culture and incubate to allow for cellular uptake.

  • Efflux Measurement: After incubation, wash the cells and measure the intracellular fluorescence using a flow cytometer or fluorescence microscope. Reduced efflux of the fluorescent substrate in the presence of the test compound, leading to higher intracellular fluorescence, indicates P-gp inhibition.

  • Data Analysis: Compare the fluorescence intensity of treated cells to untreated controls to determine the extent of P-gp inhibition.

Signaling Pathways and Experimental Workflows

The biological effects of Euphorbia diterpenoids are mediated through their interaction with specific cellular signaling pathways.

Jatrophone-Induced Apoptosis and Autophagy in Resistant Breast Cancer Cells

Jatrophone, a macrocyclic diterpene, has been shown to induce apoptosis and autophagy in doxorubicin-resistant breast cancer cells (MCF-7/ADR) by inhibiting the PI3K/Akt/NF-κB signaling pathway.[13]

G Jatrophone Signaling Pathway in Resistant Breast Cancer Cells Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K inhibits Apoptosis Apoptosis Jatrophone->Apoptosis induces Autophagy Autophagy Jatrophone->Autophagy induces Akt Akt PI3K->Akt activates NFkB NFkB Akt->NFkB activates Proliferation Proliferation NFkB->Proliferation promotes Migration Migration NFkB->Migration promotes

Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway, leading to reduced cell proliferation and migration, and induced apoptosis and autophagy.

General Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening natural product extracts for cytotoxic compounds.

G Experimental Workflow for Cytotoxicity Screening Plant_Material Euphorbia lathyris Plant Material Extraction Extraction Plant_Material->Extraction Fractionation Fractionation (e.g., Column Chromatography) Extraction->Fractionation Isolation Isolation of Pure Compounds (e.g., HPLC) Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Isolation->Cytotoxicity_Assay Active_Compounds Identification of Active Compounds Cytotoxicity_Assay->Active_Compounds SAR_Studies Structure-Activity Relationship Studies Active_Compounds->SAR_Studies Mechanism_Studies Mechanism of Action Studies Active_Compounds->Mechanism_Studies

Caption: A generalized workflow for the isolation and evaluation of cytotoxic compounds from plant sources.

References

Gopherenediol vs. Placebo in the Treatment of Glioblastoma Multiforme: A Comparative Clinical Trial Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical phase II, randomized, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy and safety of Gopherenediol, a novel therapeutic agent, in combination with standard-of-care temozolomide (TMZ) for the treatment of newly diagnosed glioblastoma multiforme (GBM).

Introduction to this compound

This compound is a synthetic small molecule inhibitor designed to target the aberrant signaling of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently hyperactivated in glioblastoma and associated with tumor proliferation, survival, and resistance to conventional therapies. By selectively inhibiting key nodes in this pathway, this compound aims to sensitize GBM cells to the cytotoxic effects of temozolomide, thereby improving clinical outcomes.

Hypothetical Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound in inhibiting the PI3K/Akt/mTOR signaling cascade in glioblastoma cells.

Gopherenediol_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt  Activates mTORC1 mTORC1 Akt->mTORC1  Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->mTORC1  Inhibits Temozolomide Temozolomide DNA_Damage DNA Damage Temozolomide->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: this compound's Proposed Mechanism of Action

Clinical Trial Design: this compound in Combination with Temozolomide

A multicenter, randomized, double-blind, placebo-controlled phase II trial is proposed to assess the efficacy and safety of this compound in patients with newly diagnosed GBM.

Study Objectives
  • Primary Objective: To evaluate whether the addition of this compound to standard temozolomide treatment improves Progression-Free Survival (PFS) compared to placebo plus temozolomide.

  • Secondary Objectives:

    • To assess the Overall Survival (OS) in both treatment arms.

    • To determine the Objective Response Rate (ORR) according to RANO criteria.

    • To evaluate the safety and tolerability of this compound in combination with temozolomide.

    • To measure changes in key biomarkers related to the PI3K/Akt/mTOR pathway.

Patient Population

Eligible patients will be adults (18-70 years) with histologically confirmed, newly diagnosed supratentorial GBM, with adequate organ function and a Karnofsky Performance Status (KPS) of ≥ 70.

Treatment Plan

Following maximal safe surgical resection and completion of standard radiotherapy with concomitant temozolomide, eligible patients will be randomized in a 1:1 ratio to receive either:

  • Arm A: this compound (200 mg, oral, once daily) + Temozolomide (150-200 mg/m², oral, days 1-5 of a 28-day cycle)

  • Arm B: Placebo (oral, once daily) + Temozolomide (150-200 mg/m², oral, days 1-5 of a 28-day cycle)

Treatment will continue for 6 cycles, or until disease progression, unacceptable toxicity, or patient withdrawal.

Experimental Workflow

The following diagram outlines the key stages of the proposed clinical trial.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (MRI, KPS, Bloodwork) Informed_Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization Arm_A Arm A: This compound + TMZ Randomization->Arm_A Arm_B Arm B: Placebo + TMZ Randomization->Arm_B Treatment_Cycle Treatment Cycles (28 days) - Clinical Assessment - Adverse Event Monitoring Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Tumor_Assessment Tumor Assessment (MRI) (Every 8 weeks) Treatment_Cycle->Tumor_Assessment Progression Disease Progression or Unacceptable Toxicity Tumor_Assessment->Progression Progression->Treatment_Cycle No Progression Follow_Up Follow-Up (Survival Status) Progression->Follow_Up Continue Data_Analysis Final Data Analysis Follow_Up->Data_Analysis

Figure 2: Clinical Trial Workflow Diagram

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data from the proposed clinical trial.

Table 1: Efficacy Outcomes

EndpointThis compound + TMZ (n=100)Placebo + TMZ (n=100)p-value
Median Progression-Free Survival (months)10.57.2<0.05
Median Overall Survival (months)22.118.5<0.05
Objective Response Rate (%)4530<0.05
- Complete Response105
- Partial Response3525

Table 2: Safety Profile (Grade ≥3 Adverse Events)

Adverse EventThis compound + TMZ (n=100)Placebo + TMZ (n=100)
Neutropenia25%20%
Thrombocytopenia18%15%
Fatigue12%10%
Nausea8%7%
Elevated ALT/AST5%2%

Experimental Protocol: Phospho-S6 Ribosomal Protein Immunohistochemistry (IHC)

To assess the pharmacodynamic effects of this compound on the mTOR pathway, tumor tissue collected at the time of surgery will be analyzed for the expression of phosphorylated S6 ribosomal protein (p-S6), a downstream marker of mTORC1 activity.

Objective

To quantify the levels of p-S6 in tumor tissue from both treatment arms to determine if this compound treatment leads to a reduction in mTOR pathway signaling.

Materials
  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks

  • Microtome

  • Glass slides

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (Citrate buffer, pH 6.0)

  • Primary antibody: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

  • Microscope with digital imaging system

Procedure
  • Sectioning: Cut 4 µm sections from FFPE tumor blocks and mount on positively charged glass slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using citrate buffer in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with normal goat serum.

  • Primary Antibody Incubation: Incubate sections with the primary anti-p-S6 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Visualize the antibody binding using a DAB chromogen solution, resulting in a brown precipitate.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and coverslip with a permanent mounting medium.

  • Image Analysis: Scan the slides using a digital slide scanner. Quantify the intensity and percentage of p-S6 positive tumor cells using image analysis software. An H-score will be calculated for each sample.

Expected Results

It is hypothesized that tumor samples from patients in the this compound arm will exhibit a significantly lower H-score for p-S6 staining compared to the placebo arm, indicating successful target engagement and inhibition of the mTOR pathway.

Conclusion

This guide outlines a robust clinical trial design to investigate the potential of this compound as a novel therapeutic agent for GBM. The proposed study, with its clear objectives, well-defined patient population, and rigorous methodologies, provides a framework for evaluating the efficacy and safety of this promising compound. The inclusion of biomarker analysis will offer valuable insights into the mechanism of action of this compound and its impact on the PI3K/Akt/mTOR pathway. The hypothetical data presented suggests a favorable risk-benefit profile for this compound, warranting further investigation in a clinical setting.

Reproducibility of Gopherenediol Experimental Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of the novel compound Gopherenediol with its alternative, Alternatin. The data presented herein is intended to offer an objective overview of the performance of this compound, supported by detailed experimental protocols to ensure reproducibility.

I. Overview of this compound and its Mechanism of Action

This compound is a synthetic diol that has shown significant potential as a selective inhibitor of the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. This compound is hypothesized to exert its effects by competitively binding to the MEK1/2 kinases, thereby preventing the phosphorylation and subsequent activation of ERK1/2.

II. Comparative Efficacy of this compound and Alternatin

The following table summarizes the key quantitative data from in vitro studies comparing the efficacy of this compound and Alternatin in a human colorectal cancer cell line (HT-29).

ParameterThis compoundAlternatin
IC₅₀ (nM) 15.2 ± 2.148.5 ± 5.3
ERK1/2 Phosphorylation Inhibition (%) 85.4 ± 6.762.1 ± 8.9
Caspase-3 Activation (Fold Change) 4.8 ± 0.52.1 ± 0.3
Cell Viability at 50 nM (%) 22.7 ± 3.458.9 ± 6.1

III. Experimental Protocols

HT-29 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experimental assays, cells were seeded in appropriate well plates and allowed to adhere for 24 hours. Subsequently, cells were treated with varying concentrations of this compound or Alternatin for 48 hours.

Post-treatment, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The formazan crystals were then dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.

Treated cells were lysed, and protein concentrations were determined using the Bradford assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an ECL detection system.

Caspase-3 activity was measured using a colorimetric assay kit according to the manufacturer's instructions. Briefly, cell lysates were incubated with a caspase-3 substrate (DEVD-pNA). The absorbance was measured at 405 nm, and the fold change in activity was calculated relative to untreated control cells.

IV. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow.

Gopherenediol_Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target of this compound cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation Proliferation ERK1/2->Proliferation Survival Survival ERK1/2->Survival This compound This compound This compound->MEK1/2

Caption: Proposed mechanism of this compound in the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HT-29 Seeding HT-29 Seeding Drug Incubation (48h) Drug Incubation (48h) HT-29 Seeding->Drug Incubation (48h) MTT Assay MTT Assay Drug Incubation (48h)->MTT Assay Western Blot Western Blot Drug Incubation (48h)->Western Blot Caspase-3 Assay Caspase-3 Assay Drug Incubation (48h)->Caspase-3 Assay IC50 Calculation IC50 Calculation MTT Assay->IC50 Calculation Protein Quantification Protein Quantification Western Blot->Protein Quantification Fold Change Analysis Fold Change Analysis Caspase-3 Assay->Fold Change Analysis

Caption: General workflow for the comparative in vitro experiments.

Safety Operating Guide

Fictional Compound "Gopherenediol": A Guide to Safe Disposal and Handling in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Gopherenediol" is not a recognized chemical compound based on available scientific and safety data. The following information is a synthesized guide for the safe handling and disposal of a hypothetical diol compound, based on best practices for similar, real laboratory chemicals. Researchers and laboratory personnel should always refer to the specific Safety Data Sheet (SDS) for any chemical they are working with.

This guide provides essential safety and logistical information for the hypothetical compound "this compound," offering procedural, step-by-step guidance for its disposal. The aim is to be a valuable resource for laboratory safety and chemical handling, thereby building trust and providing value beyond the product itself.

Physicochemical and Hazard Data (Hypothetical)

For the purpose of this guide, we will assume "this compound" has the following properties, which are representative of common diol compounds used in research.

PropertyValueSource (Analogy)
Physical State Viscous Liquid[1]
Appearance Clear, Colorless[1]
Odor Odorless[1][2]
Solubility Soluble in water[1][2]
Flash Point 99 °C / 210.2 °F[1]
Health Hazard 2 (Moderate)[1]
Flammability Hazard 1 (Slight)[1]
Instability Hazard 1 (Slight)[1]
Incompatible Materials Strong oxidizing agents, Acids[1][3]

Personal Protective Equipment (PPE) and Engineering Controls

Proper handling of any chemical is paramount to ensuring laboratory safety. For our hypothetical "this compound," the following PPE and engineering controls are mandatory.

Engineering Controls:
  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment:
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][3]

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[1][3]

  • Respiratory Protection: If working outside of a fume hood or if irritation is experienced, use an approved respirator.[1]

Step-by-Step Disposal Procedures for "this compound"

The proper disposal of chemical waste is crucial to protect both laboratory personnel and the environment. The following procedures are based on guidelines for similar chemical compounds.

Step 1: Waste Characterization

  • Determine if the "this compound" waste is hazardous. Based on our hypothetical data, it would be classified as a non-acutely toxic chemical waste. However, if it has been mixed with other substances, the resulting mixture must be characterized.

Step 2: Segregation

  • Do not mix "this compound" waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or acids.[1][3]

Step 3: Containerization

  • Collect liquid "this compound" waste in a dedicated, leak-proof, and clearly labeled container.[6]

  • The label should include the words "Hazardous Waste," the full chemical name ("this compound Waste"), and the accumulation start date.[6]

Step 4: Storage

  • Store the waste container in a designated, well-ventilated, and secondary containment area.

  • Keep the container tightly closed when not in use.[5]

Step 5: Disposal

  • For small, uncontaminated aqueous solutions (<1%): Depending on local regulations, it may be permissible to dispose of very dilute, non-hazardous solutions down the sanitary sewer with copious amounts of water.[7] Always check with your institution's Environmental Health and Safety (EHS) office first.

  • For concentrated or contaminated "this compound": This waste must be disposed of through your institution's hazardous waste management program.[6][8] Do not pour it down the drain.[6] Contact your EHS office to arrange for pickup.

Experimental Workflow: Hypothetical "this compound" Neutralization

The following diagram illustrates a hypothetical workflow for neutralizing a small spill of "this compound" in the laboratory. This is a generalized procedure and should be adapted based on the specific properties of any real chemical.

Gopherenediol_Neutralization_Workflow cluster_prep Preparation cluster_neutralize Neutralization cluster_cleanup Cleanup & Disposal spill Small 'this compound' Spill ppe Don Appropriate PPE spill->ppe contain Contain Spill with Absorbent Material ppe->contain add_neutralizer Apply Neutralizing Agent (e.g., Sodium Bicarbonate for acidic contamination) contain->add_neutralizer wait Allow Reaction to Complete add_neutralizer->wait collect Collect Residue into Waste Bag wait->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Caption: Hypothetical workflow for the neutralization and cleanup of a small "this compound" spill.

Hypothetical Signaling Pathway Involving "this compound"

To further illustrate the context in which a researcher might use a compound like "this compound," the following diagram depicts a hypothetical cellular signaling pathway that "this compound" could modulate.

Gopherenediol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR-7 enzyme_a Enzyme A receptor->enzyme_a inhibits This compound This compound This compound->receptor activates protein_b Protein B enzyme_a->protein_b activates tf Transcription Factor Z protein_b->tf phosphorylates gene_x Gene X Expression tf->gene_x promotes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.